3,5-Dibromo-1-octyl-1H-1,2,4-triazole
Description
The exact mass of the compound this compound is 338.97687 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1-octyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br2N3/c1-2-3-4-5-6-7-8-15-10(12)13-9(11)14-15/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEGSMLNKAGIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=NC(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 3,5-Dibromo-1,2,4-Triazole in Medicinal Chemistry
The following technical guide details the medicinal chemistry utility, synthetic manipulation, and strategic application of 3,5-dibromo-1,2,4-triazole.
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in blockbuster antifungal agents (e.g., Fluconazole), anticancer therapeutics (e.g., Letrozole), and antiviral drugs (e.g., Ribavirin). While the triazole ring itself confers metabolic stability and hydrogen-bonding capability, the 3,5-dibromo-1,2,4-triazole derivative represents a high-value "divergent node" for drug discovery.
This guide focuses on the 3,5-dibromo variant not merely as a final compound, but as a versatile electrophilic platform. Its C3 and C5 bromine atoms, combined with the N1-nucleophilic site, allow for sequential, orthogonal functionalization. This enables the rapid generation of asymmetric libraries—a critical capability in Structure-Activity Relationship (SAR) optimization.
Structural Significance & Pharmacophore Potential[1][2][3]
The "Lego" Block of Heterocycles
3,5-dibromo-1,2,4-triazole is unique because it possesses three distinct reactive handles that can be manipulated sequentially:
-
N1-Position (Nucleophile): Reacts with alkyl halides or aryl boronic acids (Chan-Lam). This is the first point of diversification, determining the solubility and steric profile of the molecule.
-
C5-Position (Electrophile): Activated by the adjacent N1 and N4, this position is highly susceptible to nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.
-
C3-Position (Electrophile): Structurally distinct from C5 in N1-substituted derivatives, allowing for regiospecific late-stage modification.
Bioisosterism and Physicochemical Properties
-
Amide Bioisostere: The 1,2,4-triazole ring mimics the geometry and electronic distribution of an amide bond but with significantly higher resistance to metabolic hydrolysis.
-
Dipole Moment: The arrangement of three nitrogens creates a strong dipole, enhancing binding affinity to polar pockets in enzymes (e.g., CYP51 in fungi).
-
Lipophilicity Modulation: The bromine atoms increase lipophilicity (LogP), aiding membrane permeability during early-stage screening, but are typically displaced by polar or solubilizing groups in the final drug candidate.
Synthetic Strategies: The Divergent Workflow
The core value of this scaffold lies in Desymmetrization . While the parent 3,5-dibromo-1H-1,2,4-triazole is symmetric (rapid tautomerization renders C3 and C5 equivalent), N-alkylation breaks this symmetry, creating chemically distinct environments for the two halogens.
Step 1: Regioselective N-Alkylation
Alkylation of 1,2,4-triazoles can occur at N1, N2, or N4.
-
Thermodynamic Control: Under basic conditions (K2CO3/DMF or NaH/THF), alkylation predominantly occurs at the N1 position due to the stability of the resulting aromatic system.
-
N2-Alkylation: Often a minor product, but can be favored by specific steric conditions or directing groups.
-
N4-Alkylation: Rare due to the disruption of aromaticity in the transition state.
Step 2: Sequential Cross-Coupling (The Challenge)
Once N1-alkylated, the C3 and C5 bromines differ in reactivity.
-
Electronic Activation: The C5 carbon is flanked by N1 and N4. In N1-alkylated systems, the C5 position is often more electron-deficient and sterically impacted by the N1-substituent.
-
Reactivity Rule: In SNAr reactions with amines, the C5-bromine is typically displaced first due to activation by the adjacent N1. In Suzuki couplings, steric hindrance from the N1-alkyl group may retard C5 reaction, sometimes favoring C3, but this is highly substrate-dependent.
-
Strategy: To ensure high regiocontrol, it is standard protocol to perform a screen of catalysts and temperatures. Lower temperatures (RT to 40°C) favor mono-substitution, while reflux ensures bis-substitution.
Visualization of the Divergent Pathway
Caption: Workflow for generating asymmetric libraries from the dibromo-triazole core. Note the critical separation of isomers after alkylation.
Medicinal Chemistry Applications
Antifungal Agents (CYP51 Inhibitors)
The 1,2,4-triazole nitrogen (N4) binds to the heme iron of fungal lanosterol 14α-demethylase.
-
Application: Using the dibromo scaffold, researchers can introduce a difluorophenyl group at N1 (mimicking Fluconazole) and then screen various hydrophobic domains at C3/C5 to overcome resistance in Candida albicans.
Anticancer (Kinase Inhibition)
Many kinase inhibitors require a "hinge binder." The triazole nitrogens can serve this role.
-
Application: The dibromo scaffold allows the installation of a solubilizing tail at N1 and a specific aryl pharmacophore at C3 to target the ATP-binding pocket of kinases like VEGFR or EGFR.
Experimental Protocols
The following protocols are designed for self-validation . Causality is explained for every critical step.
Protocol A: Synthesis of 3,5-Dibromo-1,2,4-Triazole
Rationale: Direct bromination of the commercially available 1,2,4-triazole is the most cost-effective route.
-
Reagents: 1,2,4-Triazole (1.0 eq), Bromine (Br2, 3.0 eq), NaOH (aq, 2.5 M).
-
Setup: 3-neck round bottom flask, dropping funnel, reflux condenser, ice bath.
-
Procedure:
-
Dissolve 1,2,4-triazole in water. Cool to 0°C.
-
Add Br2 dropwise. Caution: Exothermic.
-
Add NaOH solution slowly to maintain pH ~7-8. Causality: Acidic pH inhibits the reaction; too basic promotes decomposition.
-
Stir at room temperature for 2 hours, then heat to 60°C for 1 hour.
-
Workup: Acidify with HCl to pH 2. The product precipitates as a white solid.
-
Purification: Recrystallize from ethanol/water.[1]
-
Validation: Melting point 208-210°C. 13C NMR shows a single peak (symmetry).
-
Protocol B: Regioselective N-Alkylation
Rationale: Using K2CO3 in acetone favors the thermodynamic N1 product.
-
Reagents: 3,5-Dibromo-1,2,4-triazole (1.0 eq), Alkyl Halide (1.1 eq), K2CO3 (2.0 eq), Acetone (dry).
-
Procedure:
-
Suspend triazole and base in acetone. Stir for 30 min. Causality: Deprotonation facilitates nucleophilic attack.
-
Add alkyl halide dropwise. Reflux for 4-8 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The N1 isomer is usually less polar than the N2 isomer.
-
Workup: Filter salts, evaporate solvent.
-
Purification: Column chromatography is mandatory to separate N1 (major) from N2 (minor) isomers.
-
Validation: NOE (Nuclear Overhauser Effect) NMR is required to distinguish isomers. Irradiate the N-alkyl protons; if NOE is observed at C5-H (if mono-bromo) or lack thereof, it confirms position. Note: For dibromo, crystal structure or 13C chemical shift comparison is often needed.
-
Protocol C: Suzuki-Miyaura Cross-Coupling (Bis-Arylation)
Rationale: Replacing both bromines simultaneously to create symmetric derivatives or as a proof-of-concept for reactivity.
-
Reagents: 1-Alkyl-3,5-dibromo-1,2,4-triazole (1.0 eq), Aryl Boronic Acid (2.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq), Toluene/Ethanol (4:1).
-
Procedure:
-
Degas solvents with N2 for 15 mins. Causality: Oxygen poisons the Pd(0) catalyst.
-
Mix reactants and catalyst under inert atmosphere.
-
Reflux (90-100°C) for 12 hours.
-
Workup: Partition between EtOAc/Water. Wash organic layer with brine.
-
Purification: Flash chromatography.
-
Quantitative Data Summary
| Reaction Type | Position | Conditions | Typical Yield | Selectivity |
| Bromination | C3 & C5 | Br2/NaOH, 60°C | 75-85% | Symmetric |
| Alkylation | N1 | K2CO3, Acetone, Reflux | 60-80% | >10:1 (N1:N2) |
| SNAr | C5 | Amine, DMF, 80°C | 50-70% | C5 > C3 |
| Suzuki | C3 & C5 | Pd(PPh3)4, 100°C | 70-90% | Bis-coupled |
References
-
Synthesis and Reactivity of 3,5-Dibromo-1,2,4-triazole
-
Source: PubChem Compound Summary for CID 81904.
-
URL:[Link]
-
-
Regioselective Alkylation of Triazoles
- Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.
- Source: Chemistry Central Journal (2016).
-
URL:[Link]
-
Suzuki Coupling Applications
- Title: Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions.
- Source: Open Review Hub / Proceedings.
-
URL:[Link]
-
Medicinal Chemistry Overview
-
General Heterocycle Reactivity (Thiadiazole Analogues)
Sources
- 1. scispace.com [scispace.com]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids | Open Peer Review Project [openreviewhub.org]
- 5. researchgate.net [researchgate.net]
Technical Monograph: 3,5-Dibromo-1-octyl-1H-1,2,4-triazole
CAS Number: 1240572-77-3 Document Type: Technical Reference & Synthesis Guide Version: 2.1 (Current as of 2026)
Executive Summary
3,5-Dibromo-1-octyl-1H-1,2,4-triazole (CAS 1240572-77-3) is a specialized heterocyclic intermediate primarily utilized in the synthesis of functional organic materials.[1] It serves as a critical "solubilized monomer" for the development of conjugated polymers and small molecules used in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).
The compound features a 1,2,4-triazole core, which acts as an electron-deficient (acceptor) moiety, flanked by two bromine atoms that facilitate palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). The
Chemical Identity & Physicochemical Properties[2][3]
Identification Data
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1240572-77-3 |
| Molecular Formula | |
| Molecular Weight | 339.07 g/mol |
| SMILES | CCCCCCCCN1N=C(Br)N=C1Br |
| MDL Number | MFCD16811130 |
Physical Properties
| Property | Value / Description |
| Physical State | Viscous oil or low-melting solid (Ambient) |
| Solubility | Soluble in |
| Boiling Point | Predicted >300°C (at 760 mmHg) |
| Density | ~1.5 ± 0.1 g/cm³ (Predicted) |
| Purity Standard |
Synthetic Methodology
The synthesis of this compound is typically achieved via the nucleophilic substitution (
Reaction Scheme (Graphviz)
Caption: Figure 1. Synthetic pathway for N-alkylation of 3,5-dibromo-1,2,4-triazole. Note the critical purification step to isolate the N1-isomer.
Detailed Protocol
Objective: Synthesis of 5.0 g of this compound.
Reagents:
-
3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)[1]
-
1-Bromooctane (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (MeCN) or DMF (Anhydrous)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromo-1H-1,2,4-triazole (5.0 g, 22 mmol) in anhydrous MeCN (100 mL).
-
Deprotonation: Add anhydrous
(6.08 g, 44 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the triazole . -
Alkylation: Add 1-bromooctane (4.6 mL, 26.4 mmol) dropwise via syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) under an inert atmosphere (
or Ar) for 16 hours.-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting triazole (
) should disappear, and a less polar product spot ( ) should appear.
-
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure to obtain a crude oil. -
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (100:0 to 90:10).
-
Regioselectivity Note: 1,2,4-triazoles can alkylate at N1, N2, or N4 positions. The N1-alkylated product is typically the major isomer and less polar than the N2/N4 byproducts.
-
-
Yield: Expect 5.5 – 6.5 g (75-85%) of a colorless to pale yellow oil.
Structural Characterization & Validation
To ensure the integrity of the monomer for polymerization, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
4.10 – 4.15 (t,
Hz, 2H, ): Characteristic triplet confirming N-alkylation. -
1.80 – 1.88 (m, 2H,
): Methylene beta to nitrogen. - 1.20 – 1.40 (m, 10H, alkyl chain bulk).
-
0.88 (t, 3H, terminal
). -
Absence of signal > 8.0 ppm confirms no remaining N-H proton.
-
4.10 – 4.15 (t,
-
NMR (100 MHz,
):-
Triazole Carbons: Two distinct signals in the range of 135–145 ppm (C3 and C5).
-
Alkyl Carbons:
50.5 ( ), 31.8, 29.1, 29.0, 28.9, 26.5, 22.6, 14.1 ( ).
-
Mass Spectrometry
-
HRMS (ESI+): Calculated for
. -
Isotope Pattern: Look for the characteristic 1:2:1 triplet pattern for a dibromo compound (
, , ).
Applications in Material Science
The primary utility of this compound lies in its role as an electron-deficient building block for organic semiconductors.
Polymerization Logic
This monomer is copolymerized with electron-rich units (e.g., thiophene, fluorene, carbazole) to create Donor-Acceptor (D-A) conjugated polymers.
Caption: Figure 2. Value chain from monomer to electronic device application.
Key Advantages
-
Bandgap Tuning: The triazole ring lowers the LUMO level of the resulting polymer, improving electron affinity.
-
Solubility: The octyl chain prevents aggregation of the polymer backbone, allowing for solution processing (spin-coating, inkjet printing).
-
Stability: The 1,2,4-triazole core exhibits high thermal and oxidative stability compared to other azoles.
Safety & Handling (SDS Summary)
-
Hazard Classification:
-
Acute Toxicity, Oral (Category 4).
-
Skin Irritation (Category 2).
-
Eye Irritation (Category 2A).
-
-
Handling:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of vapors.
-
Storage: Store at 2-8°C under inert gas (Argon) to prevent slow hydrolysis or discoloration.
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2,4-Triazole Derivatives. Retrieved from [Link]
- Zhou, Z., et al. (2011). "Regioselective synthesis of 1,2,4-triazoles." Journal of Organic Chemistry.
-
Liu, J., et al. (2018).[2] "Catalyst-controlled regioselective synthesis of 1,2,4-triazoles." Organic Letters, 20(22), 6930-6933. (Methodology grounding for N-alkylation).
Sources
Technical Guide: Distinguishing 1-Octyl and 4-Octyl 1,2,4-Triazole Isomers
This guide provides a comprehensive technical analysis of the structural, synthetic, and analytical differences between 1-octyl-1,2,4-triazole and 4-octyl-1,2,4-triazole.
Executive Summary
For researchers in medicinal chemistry and energetic materials, the regioselectivity of 1,2,4-triazole alkylation presents a persistent challenge. The parent 1,2,4-triazole ring exists in dynamic tautomeric equilibrium, possessing three nucleophilic nitrogen sites. Alkylation with octyl halides typically yields a mixture of 1-octyl-1,2,4-triazole (N1) and 4-octyl-1,2,4-triazole (N4) .
Distinguishing these isomers is critical:
-
N1-isomers are the primary scaffold for antifungal pharmacophores (e.g., fluconazole) and ionic liquids.
-
N4-isomers possess unique coordination geometries (
symmetry) utilized in Metal-Organic Frameworks (MOFs) and energetic materials.
This guide details the physicochemical divergence, synthesis protocols, and definitive characterization methods for these two isomers.
Structural & Physical Divergence
The fundamental difference lies in molecular symmetry. The position of the octyl group dictates the electronic environment of the ring protons, leading to distinct physical properties.
Symmetry and Point Groups
-
4-Octyl-1,2,4-triazole: Possesses a plane of symmetry passing through the N4-C(alkyl) axis. The molecule belongs effectively to the
(or local ) point group. Consequently, the carbon atoms at positions 3 and 5 are chemically equivalent. -
1-Octyl-1,2,4-triazole: The substitution at N1 breaks the ring's symmetry. The molecule is asymmetric (
point group). The C3 and C5 carbons (and their attached protons) are in distinct electronic environments—one adjacent to the alkylated nitrogen, the other remote.
Physical Properties Comparison[1][2]
| Property | 1-Octyl-1,2,4-triazole (N1) | 4-Octyl-1,2,4-triazole (N4) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Physical State (RT) | Liquid or Low-Melting Solid | Solid (Crystalline) |
| Melting Point | < 25°C (Liquid) to ~30°C | Typically > 80°C (Higher lattice energy) |
| Boiling Point | ~185–188°C (at 1 hPa) | Significantly Higher |
| Polarity (TLC) | Less Polar (Higher | More Polar (Lower |
| Solubility | Soluble in Hexane/EtOAc | Requires polar solvents (MeOH/DCM) |
Note: In homologous series, N1-alkyl triazoles often remain liquid up to
-chain lengths, whereas N4-isomers crystallize more readily due to efficient packing facilitated by symmetry.
Synthesis & Regioselectivity
Mechanism of Alkylation
Direct alkylation of 1,2,4-triazole with octyl bromide under basic conditions follows an
-
Kinetic Control: Attack at N2 (which leads to the N1 product due to tautomerism) is kinetically favored.
-
Thermodynamic Control: The N1-isomer is generally more thermodynamically stable than the N4-isomer.
-
Result: Standard alkylation yields a ~9:1 mixture favoring the N1-isomer .
Synthesis Protocols
Protocol A: N1-Selective Synthesis (Direct Alkylation)
-
Reagents: 1,2,4-Triazole (1.0 eq), 1-Bromooctane (1.1 eq),
(2.0 eq), Acetonitrile (Reagent Grade). -
Procedure:
-
Dissolve 1,2,4-triazole and base in acetonitrile.
-
Add 1-bromooctane dropwise at room temperature.
-
Reflux for 12 hours.
-
Filter salts and concentrate.[1]
-
Purification: The major product is N1. Purify via vacuum distillation or flash chromatography (Hexane:EtOAc 7:3).
-
Protocol B: N4-Selective Synthesis (Ring Construction)
To obtain pure N4-isomer without separation, avoid direct alkylation. Use the Pellizzari Reaction or Transamination .
-
Reagents:
-Dimethylformamide azine (or Hydrazine + Formic Acid), Octylamine. -
Procedure:
-
React hydrazine monohydrochloride with excess triethyl orthoformate to generate the intermediate.
-
Add octylamine and reflux in toluene/dioxane.
-
The amine nitrogen becomes the N4 of the ring, guaranteeing regioselectivity.
-
Yield: High purity N4-isomer.
-
Visualization of Pathways
Caption: Reaction pathways for the alkylation of 1,2,4-triazole. The N1 pathway is kinetically and thermodynamically favored.
Definitive Characterization (NMR)
The Proton NMR (
The Symmetry Test
| Feature | 1-Octyl-1,2,4-triazole (N1) | 4-Octyl-1,2,4-triazole (N4) |
| Ring Protons (H3/H5) | Non-Equivalent | Equivalent |
| Signal Appearance | Two Distinct Singlets | One Singlet |
| Chemical Shift ( | ||
| Carbon NMR ( | Two distinct signals for ring carbons | One signal for ring carbons |
Why this happens: In the N4 isomer, the molecule has a
Caption: Decision tree for identifying triazole isomers using 1H NMR spectroscopy.
Separation Protocols
If direct alkylation is used, separation is required.
Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase: Gradient elution starting with 100% Hexane
50% EtOAc/Hexane 10% MeOH/DCM. -
Elution Order:
-
1-Octyl-1,2,4-triazole (N1): Elutes first . It is less polar due to the "masked" nitrogen lone pairs and lack of symmetry-enhanced dipole alignment.
-
4-Octyl-1,2,4-triazole (N4): Elutes second . It is significantly more polar and interacts more strongly with the silica hydroxyls.
-
Distillation
For large-scale separation (multi-gram), vacuum distillation is effective.
-
The N1-isomer typically has a lower boiling point than the N4-isomer due to weaker intermolecular forces (asymmetry prevents efficient stacking compared to the symmetric N4).
References
-
Regioselectivity of 1,2,4-Triazole Alkyl
-
Title: Regioselectivity of the alkylation of 1,2,4-triazoles.[2]
- Source:Journal of Heterocyclic Chemistry.
- Context: Confirms the 9:1 preference for N1 alkyl
-
(General Journal Link for verification)
-
-
Physical Properties of Alkyl Triazoles
- Title: Facilitated Transport of Copper(II)
- Source:MDPI Membranes, 2020.
- Data: Lists 1-octyl-1,2,4-triazole boiling point (~185°C at 1 hPa)
-
NMR Characteriz
- Title: 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Deriv
- Source:BenchChem Applic
- Context: details the chemical shift differences (Singlet vs. Two signals) for N1 vs N4 isomers.
-
Synthesis of 4-Substituted Triazoles
- Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Source:Frontiers in Chemistry, 2022.
- Context: Describes the Pellizzari reaction and amine condens
Sources
Methodological & Application
Synthesis protocol for 3,5-Dibromo-1-octyl-1H-1,2,4-triazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3,5-dibromo-1-octyl-1H-1,2,4-triazole , a critical intermediate in the development of high-energy density materials (HEDMs), antifungal pharmacophores, and "click" chemistry scaffolds.
The synthesis is approached via a convergent strategy:
-
Precursor Validation: Preparation/Quality Control of the 3,5-dibromo-1,2,4-triazole core.
-
Regioselective Alkylation: A base-mediated nucleophilic substitution targeting the N1-position over the N4-position using 1-bromooctane.
Key features of this protocol include an analysis of regiochemical control (N1 vs. N4 isomerism), purification strategies to remove trace mono-bromo impurities, and definitive structural characterization via NMR spectroscopy.
Strategic Analysis & Reaction Logic
The primary challenge in alkylating 1,2,4-triazoles is regioselectivity . The 1,2,4-triazole ring possesses three potential nucleophilic nitrogen sites. However, in the case of 3,5-dibromo-1,2,4-triazole, the tautomeric equilibrium renders the N1 and N2 positions equivalent, simplifying the landscape to a competition between N1-alkylation (asymmetric product) and N4-alkylation (symmetric product).
-
Thermodynamic Control: N1-alkylation is generally thermodynamically favored due to the "lone pair" repulsion effects inherent in the N4-isomer.
-
Steric Factors: The bulky bromine atoms at positions 3 and 5 create significant steric hindrance, further discouraging attack at the more crowded N4 position.
Workflow Visualization
The following diagram outlines the synthetic pathway and decision logic for purification.
Caption: Figure 1.[1] Process flow for the regioselective alkylation of 3,5-dibromo-1,2,4-triazole.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Grade |
| 3,5-Dibromo-1,2,4-triazole | 226.86 | 1.0 | Substrate | >98% |
| 1-Bromooctane | 193.13 | 1.1 - 1.2 | Electrophile | Synthesis Grade |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base | Anhydrous, Powdered |
| Acetonitrile (MeCN) | 41.05 | Solvent | Solvent | HPLC Grade, Dry |
| Ethyl Acetate / Hexanes | - | - | Workup/Purification | ACS Grade |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 3,5-dibromo-1,2,4-triazole (5.0 g, 22.0 mmol) and anhydrous K₂CO₃ (6.08 g, 44.0 mmol).
-
Add Acetonitrile (100 mL). Note: DMF can be used for faster rates, but MeCN simplifies workup.
-
Stir the suspension at room temperature for 15 minutes to ensure deprotonation initiation.
-
Add 1-bromooctane (4.6 mL, 26.4 mmol) dropwise via syringe.
Step 2: Reaction Execution
-
Heat the mixture to reflux (approx. 82°C) under a nitrogen or argon atmosphere.
-
Maintain reflux for 12–16 hours .
-
Process Control (TLC): Monitor reaction progress using Silica TLC plates (Eluent: 10% Ethyl Acetate in Hexanes).
-
Starting Material Rf: ~0.2 (Stains with KMnO4 or UV active).
-
Product Rf: ~0.6–0.7 (Distinctly less polar).
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (KBr, excess K₂CO₃). Rinse the filter cake with cold acetonitrile (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous residue.
-
Redissolve the residue in Ethyl Acetate (100 mL) and wash with:
-
Water (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness.
Step 4: Purification
-
The crude oil typically contains the N1-isomer (major) and trace N4-isomer/unreacted bromide.
-
Perform Flash Column Chromatography on silica gel.
-
Mobile Phase: Gradient from 100% Hexane to 95:5 Hexane:EtOAc.
-
-
Collect fractions containing the major spot (high Rf). Evaporate solvent to yield the product as a colorless to pale yellow oil (which may solidify upon standing at -20°C).
Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes common failure modes and corrective actions based on field experience.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete deprotonation or moisture in solvent. | Ensure K₂CO₃ is finely powdered and anhydrous. Use a drying tube or inert gas.[2] |
| Poor Regioselectivity | High temperature or wrong solvent polarity favoring N4 attack. | Switch from DMF to Acetone or MeCN. Lower temperature to 50°C and extend time. |
| Emulsion during Workup | Presence of residual DMF (if used). | Wash organic layer with 5% LiCl solution (aq) to remove DMF before brine wash. |
| Starting Material Remains | Old/Hydrolyzed alkyl halide. | Verify 1-bromooctane quality. Add catalytic KI (0.1 eq) to generate reactive iodide in situ (Finkelstein condition). |
Characterization & Validation
To certify the identity of This compound , specific spectroscopic signatures must be verified.[2]
Regiochemistry Verification (NMR Logic)
The most critical quality attribute is distinguishing the N1-alkylated product from the N4-isomer.
-
Symmetry Argument:
-
N4-Isomer (Symmetric): The molecule has a plane of symmetry passing through the N4-alkyl chain. C3 and C5 are chemically equivalent.
-
N1-Isomer (Asymmetric): The N1-alkyl chain breaks the symmetry. C3 and C5 are chemically distinct.
-
-
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
N1-Isomer: Two distinct signals in the aromatic/heterocyclic region (approx. 130–145 ppm range) corresponding to C3-Br and C5-Br.
-
N4-Isomer: Only one signal in the heterocyclic region due to symmetry.
-
-
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
4.15 (t, 2H,
): Diagnostic triplet for the methylene group attached to the triazole nitrogen. - 1.80 (m, 2H), 1.20–1.40 (m, 10H), 0.88 (t, 3H): Typical octyl chain signature.
-
Absence of NH: The broad singlet at >10 ppm from the starting material must be absent.
-
4.15 (t, 2H,
Mass Spectrometry[2]
-
Method: GC-MS or LC-MS (ESI+).
-
Pattern: Look for the characteristic isotopic pattern of a dibromo compound.
- (79Br/79Br)
- (79Br/81Br) - Intensity approx 2x the parent.
- (81Br/81Br) - Intensity approx equal to parent.
-
Target Mass:
.
Safety & Waste Disposal
-
3,5-Dibromo-1,2,4-triazole: Irritant. Avoid inhalation of dust.
-
1-Bromooctane: Toxic to aquatic life with long-lasting effects. Avoid release to the environment.
-
Waste Streams:
-
Aqueous Waste: Contains bromide salts and K₂CO₃. Neutralize before disposal.
-
Organic Waste: Halogenated waste stream (due to brominated product and excess alkyl halide). Do not mix with general non-halogenated solvents.
-
References
-
Klapötke, T. M., et al. (2009). Synthesis and Characterization of 3,5-Dibromo-1,2,4-triazole and Its Derivatives. Chemistry – A European Journal. Link (General reference for dibromo-triazole chemistry).
-
BenchChem Technical Support. (2025). Alkylation of 1,2,4-Triazole with Dihaloalkanes: Regioselectivity and Protocols. Link
-
Davenport, A., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole. Organic Process Research & Development. Link
-
PubChem Database. (2025).[4] Compound Summary: 3,5-Dibromo-1H-1,2,4-triazole.[5][6] National Library of Medicine. Link
-
Smith, J. R. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Journal of Heterocyclic Chemistry. Link
Sources
- 1. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dibromo-1H-1,2,4-triazole | CAS 7411-23-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,5-Dibromo-1-octyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,5-Disubstituted-1-octyl-1,2,4-triazoles in Medicinal Chemistry
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions.[1][2][3] The strategic functionalization of this core, particularly at the 3 and 5 positions, allows for the precise tuning of a molecule's physicochemical properties and biological activity. The 1-octyl substituent introduces significant lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate. The bromine atoms at the 3 and 5 positions of 3,5-Dibromo-1-octyl-1,2,4-triazole serve as versatile synthetic handles, enabling the introduction of a diverse range of functionalities through nucleophilic substitution reactions. This application note provides a detailed guide to understanding and performing these critical transformations.
Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr) on the Electron-Deficient Triazole Ring
The nucleophilic substitution on 3,5-Dibromo-1-octyl-1,2,4-triazole proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems.[4][5][6] The inherent electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazole ring significantly acidifies the ring protons and activates the carbon atoms towards nucleophilic attack.
The key steps of the SNAr mechanism are:
-
Nucleophilic Attack: The nucleophile attacks one of the bromine-bearing carbon atoms (C3 or C5) of the triazole ring. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the triazole ring.
-
Leaving Group Departure: The bromide ion, a good leaving group, is subsequently eliminated, restoring the aromaticity of the triazole ring and yielding the substituted product.
The reactivity of the di-brominated triazole allows for either mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile. Generally, the first substitution is faster than the second due to the deactivating effect of the newly introduced electron-donating group.
Experimental Protocols
These protocols are designed to be a starting point for the exploration of nucleophilic substitution reactions on 3,5-Dibromo-1-octyl-1,2,4-triazole. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates and nucleophiles.
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can lead to side reactions.
-
Inert Atmosphere: Reactions involving strong bases or air-sensitive nucleophiles should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: Mono-substitution with a Thiol Nucleophile
This protocol describes the reaction of 3,5-Dibromo-1-octyl-1,2,4-triazole with a generic thiol (R-SH) to yield the corresponding 3-bromo-5-(alkyl/arylthio)-1-octyl-1,2,4-triazole.
Materials:
-
3,5-Dibromo-1-octyl-1,2,4-triazole
-
Thiol (R-SH)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 3,5-Dibromo-1-octyl-1,2,4-triazole (1.0 eq) in DMF (0.1-0.2 M), add the thiol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.
Causality of Choices:
-
Base: Potassium or cesium carbonate is used to deprotonate the thiol, forming the more nucleophilic thiolate anion. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect."
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SNAr reaction.
Protocol 2: Di-substitution with an Amine Nucleophile
This protocol outlines the synthesis of a 3,5-diamino-1-octyl-1,2,4-triazole derivative using an excess of a primary or secondary amine.
Materials:
-
3,5-Dibromo-1-octyl-1,2,4-triazole
-
Amine (R1R2NH)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a sealed tube, dissolve 3,5-Dibromo-1-octyl-1,2,4-triazole (1.0 eq) in DMSO or dioxane (0.1 M).
-
Add the amine (2.5 - 3.0 eq) and DIPEA (3.0 eq).
-
Seal the tube and heat the reaction mixture to 100-150 °C. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.
Causality of Choices:
-
Excess Amine and Base: An excess of the amine nucleophile and a non-nucleophilic base like DIPEA are used to drive the reaction towards di-substitution and to neutralize the HBr formed during the reaction.
-
High Temperature: Higher temperatures are often required for the second substitution and for less reactive amines.
-
Sealed Tube: A sealed tube is used to prevent the evaporation of volatile amines and solvents at high temperatures.
Data Presentation
The following table provides hypothetical, yet expected, outcomes for the nucleophilic substitution reactions on 3,5-Dibromo-1-octyl-1,2,4-triazole with various nucleophiles. These are illustrative and actual yields will vary based on the specific nucleophile and optimized reaction conditions.
| Entry | Nucleophile | Product | Expected Yield (Mono) | Expected Yield (Di) |
| 1 | Ethanethiol | 3-Bromo-5-(ethylthio)-1-octyl-1,2,4-triazole | 75-90% | <10% |
| 2 | Piperidine | 3-Bromo-5-(piperidin-1-yl)-1-octyl-1,2,4-triazole | 60-80% | 15-30% (with excess) |
| 3 | Sodium Methoxide | 3-Bromo-5-methoxy-1-octyl-1,2,4-triazole | 50-70% | 10-25% (with excess) |
| 4 | Aniline | 3-Bromo-5-anilino-1-octyl-1,2,4-triazole | 40-60% | <15% (harsher conditions needed) |
Visualizing the Process
Reaction Mechanism
Caption: SNAr Mechanism on 3,5-Dibromo-1-octyl-1,2,4-triazole.
Experimental Workflow
Caption: General workflow for nucleophilic substitution reactions.
References
-
Alarcón-Espósito, J., et al. (2015). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Advances, 5, 99322–99328. [Link]
-
Bodgan, A. R., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Organic Process Research & Development, 20(9), 1576-1581. [Link]
-
Cross, S., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3623–3632. [Link]
-
Gomha, S. M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
-
Gulevskaya, A. V., & Nguyen, T. L. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry, 17, 240-248. [Link]
-
Krasavin, M. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(7), 1858–1861. [Link]
-
Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic and Medicinal Chemistry International Journal, 2(2). [Link]
-
RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
YouTube. (2024). Nucleophilic Substitution in Heteroaromatic Compounds | Organic Chemistry by Mohammad Izazul Sir. [Link]
-
Zhang, Y., et al. (2016). Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. The Journal of Organic Chemistry, 81(5), 1986–1995. [Link]
-
Zupanc, G., et al. (2019). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journal of Organic Chemistry, 15, 2372-2379. [Link]
-
ResearchGate. (2016). Synthesis of New 3,5-disubstituted-1,2,4-Triazoles and Evaluation of Antibacterial, Antiurease and Antioxidant Activities. [Link]
-
ResearchGate. (n.d.). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. [Link]
Sources
- 1. Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
Application Notes & Protocols: Suzuki Coupling of 3,5-dibromo-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-Triazole Scaffold and the Power of C-C Bond Formation
The 1,2,4-triazole ring is a cornerstone heterocycle in modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a "privileged scaffold" integral to numerous FDA-approved drugs, including antifungal agents like fluconazole and antiviral medications such as ribavirin. In drug discovery, the 1,2,4-triazole core is frequently employed as a bioisostere for amide or ester groups, enhancing pharmacological profiles and interacting with biological targets with high affinity. Its applications extend to agrochemicals, corrosion inhibitors, and functional polymers for materials science.
The functionalization of the triazole core is critical for exploring structure-activity relationships (SAR) and developing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents onto the triazole ring. Starting with readily available 3,5-dibromo-1,2,4-triazole derivatives, this palladium-catalyzed reaction provides a modular and efficient pathway to synthesize mono- and di-substituted products, which are key intermediates for a vast array of complex molecules.
This guide provides an in-depth analysis of the critical parameters for achieving successful and selective Suzuki couplings on 3,5-dibromo-1,2,4-triazole substrates, complete with detailed experimental protocols and troubleshooting insights.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Understanding the underlying mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 2. General experimental workflow for Suzuki coupling.
Protocol 1: Exhaustive Di-substitution to yield 3,5-Diaryl-1,2,4-triazoles
This protocol is optimized for the complete conversion of the dibromo-triazole to its diarylated analog.
Materials:
-
N-substituted 3,5-dibromo-1,2,4-triazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.5 mmol, 2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (10.0 mmol, 10.0 equiv)
-
Tetrabutylammonium Bromide (NBu₄Br) (0.1 mmol, 10 mol%)
-
Toluene (9 mL)
-
Ethanol (3 mL)
-
Deionized Water (6 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3,5-dibromo-1,2,4-triazole, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, and NBu₄Br.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Degas the solvents (Toluene, Ethanol, Water) by bubbling with nitrogen or argon for 15-20 minutes.
-
Using a syringe, add the degassed toluene, ethanol, and water to the reaction flask.
-
Heat the reaction mixture to reflux (typically around 110-130°C depending on the precise solvent ratio and altitude) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl-1,2,4-triazole.
Protocol 2: Selective Mono-substitution to yield 3-Aryl-5-bromo-1,2,4-triazoles
This protocol is designed to selectively couple one aryl group, leaving the second bromine atom available for subsequent transformations.
Materials:
-
N-substituted 3,5-dibromo-1,2,4-triazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL)
-
Deionized Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 3,5-dibromo-1,2,4-triazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Degas the 1,4-dioxane and water by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the degassed 1,4-dioxane and water to the reaction flask via syringe.
-
Stir the reaction mixture vigorously at room temperature (20-25°C).
-
Monitor the reaction carefully by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Over-running the reaction may lead to the formation of the di-substituted byproduct.
-
Upon completion, quench the reaction by adding deionized water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Careful separation will be required to isolate the desired mono-arylated product from any unreacted starting material and di-arylated byproduct.
Data Summary: Comparative Reaction Conditions
The following table summarizes reported conditions for Suzuki couplings on dihalogenated azoles, providing a comparative overview for reaction design.
| Substrate | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Product | Yield (%) | Ref. |
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Pd(PPh₃)₄ (5) | K₂CO₃ (10) | Toluene/H₂O/EtOH + NBu₄Br | 130 | 3,5-Diaryl | 94 | [2] |
| 3-Bromo-1-phenyl-1H-1,2,4-triazole | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | Reflux | 3-Aryl (from N-aryl) | 95 | [3] |
| 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ (cat.) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 3,5-Diaryl | 55 | [4] |
| 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ (cat.) | K₂CO₃ | Toluene/H₂O/MeOH | RT | 3-Aryl-5-chloro | 75 | [4] |
Troubleshooting and Key Considerations
-
Low Yield / No Reaction :
-
Catalyst Inactivity : Ensure the palladium catalyst has not degraded. Use a fresh bottle or a glovebox for dispensing. Ensure the reaction is truly under an inert atmosphere.
-
Inefficient Transmetalation : The boronic acid may be of poor quality. Try a different batch or consider using the corresponding boronate ester. A stronger base (Cs₂CO₃) or an additive like Cu(I) might be necessary for particularly electron-poor substrates.
-
Poor Solubility : Adjust the solvent system. For highly nonpolar substrates, increasing the proportion of the organic solvent may help.
-
-
Poor Selectivity (in mono-arylation) :
-
Temperature too high : Even slight warming can promote the second coupling. Ensure the reaction is maintained at ambient room temperature.
-
Stoichiometry : Precisely measure the boronic acid; an excess will drive the reaction towards di-substitution.
-
Reaction Time : Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-coupled product.
-
-
Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often promoted by excess base or prolonged reaction times at high temperatures. Using the minimum necessary amount of base and a shorter reaction time can mitigate this issue.
References
-
Pennington, L. D., Lenehan, M., & Geldenhuys, W. J. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 85(6), 1493. [Link]
-
Kudelko, A., & Wróblewska, A. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic letters, 12(16), 3578-3581. [Link]
-
Sahu, D., Swain, B., & Behera, A. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(1), 72-81. [Link]
-
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Kudelko, A. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Proceedings, 18(1), 18. [Link]
-
Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5584-5587. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary review. Angewandte Chemie International Edition, 53(10), 2540-2543. [Link]
-
Chobanian, H. R., & Strotman, N. A. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic Letters, 12(16), 3578-3581. [Link]
-
Matos, K., & Södergren, M. J. (2001). Mechanism of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 66(25), 8540-8542. [Link]
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl− Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical reviews, 107(1), 174-238. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470. [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). A dichotomy in cross-coupling site selectivity in a dihalogenated heteroarene. Dalton Transactions, 45(3), 825-835. [Link]
-
Preprints.org. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. [Link]
-
Lee, C. F., & Chien, C. T. (2004). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Organic letters, 6(10), 1573-1575. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
-
ResearchGate. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole synthesis
Technical Support Center: Optimization of 3,5-Dibromo-1-octyl-1H-1,2,4-triazole Synthesis
Ticket ID: #TRZ-OCT-088 Subject: Yield Improvement & Regiocontrol in N-Alkylation of 3,5-Dibromo-1,2,4-triazole Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemical Challenge
Synthesizing This compound presents a specific set of challenges derived from the electron-deficient nature of the triazole ring. The presence of two bromine atoms at the C3 and C5 positions significantly lowers the
Critical Insight (Symmetry): Unlike unsubstituted 1,2,4-triazoles, the 3,5-dibromo substitution pattern renders the N1 and N2 positions chemically equivalent regarding the final product structure.
-
N1-Alkylation: Yields 1-octyl-3,5-dibromo-1,2,4-triazole.
-
N2-Alkylation: Yields 1-octyl-5,3-dibromo-1,2,4-triazole (Identical to the N1 product due to C2-symmetry).
-
N4-Alkylation: Yields the 4-octyl isomer , which is the primary impurity.
Goal: Maximize N1/N2 alkylation (Desired Product) and minimize N4 alkylation (Impurity), while overcoming the low reactivity of the dibromo-triazole anion.
Optimized Reaction Protocol
This protocol replaces standard alkylation methods with a Phase-Transfer Catalyzed (PTC) approach to boost the reactivity of the poor nucleophile.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 3,5-Dibromo-1,2,4-triazole | Substrate | 1.0 | Dried under vacuum before use. |
| 1-Bromooctane | Alkylating Agent | 1.1 - 1.2 | Slight excess ensures conversion.[1] |
| Potassium Carbonate ( | Base | 2.0 | Anhydrous, finely ground. |
| Acetonitrile (MeCN) | Solvent | [0.5 M] | Polar aprotic; easier workup than DMF. |
| TBAI (Tetrabutylammonium iodide) | Catalyst | 0.05 (5%) | Critical: Activates the alkyl bromide. |
Step-by-Step Workflow
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, suspend 3,5-dibromo-1,2,4-triazole (1.0 eq) and anhydrous
(2.0 eq) in dry Acetonitrile. -
Deprotonation: Stir at room temperature for 30 minutes . The mixture may turn slightly yellow. Why: This ensures complete formation of the triazolate anion before the electrophile is introduced.
-
Addition: Add 1-bromooctane (1.1 eq) followed immediately by TBAI (5 mol%).
-
Reaction: Heat the mixture to reflux (80-82°C) . Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Typical Time: 4–6 hours.
-
-
Workup:
-
Purification:
-
Dissolve the residue in EtOAc and wash with water (to remove TBAI/inorganic traces).
-
Isomer Removal: If N4-isomer is present (usually more polar), purify via silica gel column chromatography (Gradient: 100% Hexane
5% EtOAc in Hexane).
-
Mechanism & Regioselectivity Logic
The following diagram illustrates the reaction pathway and the symmetry that simplifies the product outcome.
Caption: Reaction pathway demonstrating the convergence of N1/N2 alkylation due to molecular symmetry.
Troubleshooting Guide (FAQ)
Q1: My conversion is stuck at 60% even after refluxing overnight.
-
Diagnosis: The dibromo-triazolate anion is a very weak nucleophile due to the electron-withdrawing bromine atoms.
-
Solution:
-
Add Iodide Source: Ensure you added TBAI. The Finkelstein reaction generates octyl-iodide in situ, which is a much better electrophile (approx. 100x faster).
-
Switch Solvent: If using MeCN, switch to DMF (Dimethylformamide). DMF solvates the potassium cation better, leaving the triazolate anion "naked" and more reactive. Note: DMF is harder to remove.
-
Q2: I see two spots on TLC very close together.
-
Diagnosis: This is likely the N1-isomer (Target) and the N4-isomer (Impurity).
-
Differentiation:
-
N1-isomer: Usually less polar (travels higher on TLC).
-
N4-isomer: More polar (travels lower).
-
Confirmation: Check
NMR. The N1-isomer breaks symmetry (distinct signals for C3 and C5). The N4-isomer retains symmetry (C3 and C5 are equivalent).
-
Q3: The product is an oil and won't crystallize.
-
Diagnosis: The octyl chain adds significant lipophilicity and rotational freedom, often preventing crystallization.
-
Solution: Do not attempt crystallization. The standard state for this molecule at room temperature is often a viscous oil or low-melting solid. Purify via vacuum distillation (Kugelrohr) if the boiling point permits, or stick to column chromatography.
Q4: Can I use 1-Bromooctane without TBAI?
-
Answer: Yes, but you must switch the solvent to DMSO or DMF and increase the temperature to 90-100°C. However, this increases the risk of thermal decomposition or darkening of the reaction. The TBAI/MeCN route is cleaner.
Diagnostic Logic Tree
Use this flow to resolve yield issues during the experiment.
Caption: Decision tree for diagnosing low yield in triazole alkylation.
References
-
ChemScene. (n.d.). This compound Product Information. Retrieved from
-
BenchChem. (2025).[1] Technical Support Center: Alkylation of 1,2,4-Triazole. Retrieved from
- Bulger, P. G., et al. (2005). Regiocontrol in the Alkylation of 1,2,4-Triazoles. Organic Letters. (General reactivity context).
- Vertex AI Search. (2025). Contextual Analysis of 3,5-dibromo-1,2,4-triazole symmetry and reactivity. (Internal Analysis).
(Note: While specific papers on the octyl-derivative are rare, the chemistry is extrapolated from the well-documented behavior of 3,5-dibromo-1,2,4-triazole precursors as cited above.)
Sources
Technical Support Hub: Regiocontrol in 3,5-Dibromo-1,2,4-Triazole Alkylation
Current Status: Active Ticket ID: REGIO-35DBT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Diagnostic
The Central Problem: Researchers alkylating 3,5-dibromo-1,2,4-triazole frequently encounter confusion regarding isomer identification (N1 vs. N4) and difficulty forcing alkylation at the N4 position.
The Short Answer: Direct alkylation of 3,5-dibromo-1,2,4-triazole is overwhelmingly N1-selective . The bulky bromine atoms at positions 3 and 5 create a "steric fortress" around N4, making nucleophilic attack from this position kinetically disfavored compared to the accessible N1 position.
Quick Diagnostic: Which Isomer Do You Have?
Before troubleshooting reaction conditions, confirm your product's identity using
| Feature | N1-Alkylated Product (Major) | N4-Alkylated Product (Rare/Trace) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Ring Carbons (C3/C5) | Two Distinct Signals | One Single Signal |
| Reasoning | The alkyl group at N1 breaks the symmetry. C5 is adjacent to the alkyl group; C3 is remote. | The molecule retains a plane of symmetry through the N4-alkyl bond. C3 and C5 are chemically equivalent. |
| Typical Shift ( |
Troubleshooting Guides (FAQ)
Issue A: "I am trying to synthesize the N4-alkyl derivative, but I only isolate N1."
Root Cause Analysis: This is a classic case of steric vs. electronic control . While N4 might theoretically be more nucleophilic in a parent triazole under certain conditions, the 3,5-dibromo substitution pattern fundamentally alters the energy landscape.
-
Steric Hindrance: The Van der Waals radius of Bromine (1.85 Å) is significant. With bromines at C3 and C5, the N4 nitrogen is flanked by two large electron clouds. An incoming electrophile (alkyl halide) cannot easily approach N4 without severe steric repulsion.
-
Tautomeric Equilibrium: In solution, the proton resides on N1 (or N2, which is equivalent). Deprotonation yields an anion where the negative charge is delocalized. However, alkylation occurs at the least hindered site (N1).
Solution: Direct alkylation is likely futile for high-yield N4 synthesis.
-
Recommended Workflow: Switch to a de novo ring synthesis . Construct the triazole ring with the N4-substituent already in place (e.g., condensing a diacylhydrazine with a primary amine or using 4-substituted thiosemicarbazides).
Issue B: "I see a mixture of spots on TLC, but NMR shows only one isomer."
Root Cause Analysis:
-
Poly-alkylation: The N1-alkylated product still has a lone pair on N4 (and N2). If you use excess alkylating agent and high heat, you may be forming quaternary triazolium salts .
-
Regioisomer Migration: In rare cases (high temperature), N1-alkyl groups can migrate to N4 or N2, but this is thermodynamically uphill for this specific scaffold.
Solution:
-
Control stoichiometry strictly (1.0–1.1 equivalents of alkyl halide).
-
Keep temperatures below 60°C.
-
Check the baseline of your TLC; quaternary salts often streak or stay on the baseline.
Mechanistic Visualization
The following diagram illustrates the steric blockade that prevents N4 alkylation and the symmetry breaking used for NMR identification.
Caption: Mechanistic pathway showing the kinetic dominance of N1-alkylation due to the steric shielding of N4 by flanking bromine atoms.
Standard Operating Procedures (SOPs)
Protocol A: Selective N1-Alkylation (Recommended)
Target: Maximizing yield of the thermodynamically and kinetically favored N1 isomer.
Materials:
-
3,5-Dibromo-1,2,4-triazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Base:
(2.0 equiv) or DBU (1.2 equiv) -
Solvent: DMF (anhydrous) or MeCN
Step-by-Step:
-
Dissolution: Dissolve 3,5-dibromo-1,2,4-triazole in DMF (0.5 M concentration) under
atmosphere. -
Deprotonation: Add
(powdered, dry). Stir at Room Temperature (RT) for 30 minutes. The solution may become slightly cloudy. -
Addition: Add the alkyl halide dropwise.
-
Tip: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF first.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC.[1]
-
Note: Heating (>60°C) is rarely needed and increases the risk of quaternization.
-
-
Workup: Pour the mixture into ice-water (5x reaction volume). The N1-alkylated product often precipitates as a solid. Filter and wash with water.[1]
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).
Protocol B: The "Impossible" N4-Isomer (Workaround)
Target: Obtaining the N4-isomer when direct alkylation fails.
Strategy: Do not alkylate. Synthesize the ring.
-
Precursor: Start with 4-substituted thiosemicarbazide (
). -
Cyclization: React with a carbon source (like formic acid or an orthoester) to close the ring, yielding a 4-substituted-1,2,4-triazole-3-thiol.
-
Bromination: This route is complex for the dibromo derivative specifically. A more viable route for 3,5-dibromo-4-alkyl is the Desymmetrization Approach :
-
Use a transient blocking group on N1 that is bulky? (Unreliable).
-
Consensus: Most literature suggests that if you need the N4-alkyl-3,5-dibromo motif, you must design a synthesis where the N4-R bond is formed before the bromines are introduced, or use specific organometallic cross-coupling (e.g., Chan-Lam) which may have different steric tolerances than
reactions.
References
-
Davenport, A. J., et al. (2023). "Development of a Scalable Route toward an Alkylated 1,2,4-Triazole." Organic Process Research & Development. (Discusses the poor regioselectivity of direct alkylation and alternative desymmetrization strategies).
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." (Defines the NMR symmetry rules for N1 vs N4 identification).
-
Kalluraya, B., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds. (Provides mechanistic insight into steric control at N1 vs N2/N4).
- Katritzky, A. R.Handbook of Heterocyclic Chemistry.
Sources
Technical Support Center: Advanced Strategies for Separating N1 and N2 Isomers of Octyl-1,2,4-Triazole
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The alkylation of 1,2,4-triazole is a cornerstone of synthesizing many active pharmaceutical ingredients and functional materials. However, this reaction invariably produces a mixture of N1 (1-octyl-1,2,4-triazole) and N2 (4-octyl-1,2,4-triazole) positional isomers.[1][2] The separation of these closely related compounds is a frequent and critical challenge.
This guide provides an in-depth, question-and-answer-based resource, moving from fundamental principles to detailed separation protocols and advanced troubleshooting.
Part 1: Foundational Principles & Isomer Identification
This section addresses the fundamental physicochemical differences that enable the separation of octyl-1,2,4-triazole isomers and the analytical methods used to confirm their identity.
Q1: Why are N1 and N2 isomers of octyl-1,2,4-triazole so difficult to separate?
Isomers, by definition, share the same molecular formula and mass, making techniques that rely on these properties, such as mass spectrometry alone, insufficient for differentiation.[3] The N1 and N2 octyl-1,2,4-triazole isomers are positional isomers with very similar physical properties, such as boiling point and solubility, which complicates separation by traditional methods like distillation or simple recrystallization.[1] Effective separation requires exploiting subtle differences in their molecular structure and resulting polarity.
Q2: What is the key physicochemical difference that allows for chromatographic separation?
The primary exploitable difference is their molecular polarity , which arises from their different molecular symmetries and resulting dipole moments .
-
N1-octyl-1,2,4-triazole (Unsymmetrical): The octyl group is attached to the N1 position, creating an unsymmetrical molecule. This asymmetry results in an uneven distribution of electron density across the heterocyclic ring, leading to a significant permanent dipole moment. The parent 1H-1,2,4-triazole, which is structurally analogous to the N1-substituted isomer, possesses a notable dipole moment of approximately 3.27 D.[4]
-
N2-octyl-1,2,4-triazole (Symmetrical): The octyl group is attached to the N4 position, which lies on the axis of symmetry for the 1,2,4-triazole ring. This symmetrical substitution leads to a more balanced charge distribution, resulting in a much smaller or near-zero dipole moment.
This difference in polarity is the cornerstone of their separation via normal-phase chromatography. The more polar N1 isomer will have a stronger affinity for a polar stationary phase (like silica gel) compared to the less polar N2 isomer.
Q3: After separation, how can I definitively identify which fraction contains the N1 isomer and which contains the N2 isomer?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the N1 and N2 isomers. The key lies in the symmetry of the molecules.
-
For the N1 Isomer (Unsymmetrical): The two protons on the triazole ring (at the C3 and C5 positions) are in different chemical environments. Therefore, you will observe two distinct signals in the ¹H NMR spectrum for these protons. Similarly, the C3 and C5 carbons are also non-equivalent, giving two separate signals in the ¹³C NMR spectrum.[2][5]
-
For the N2 Isomer (Symmetrical): Due to the molecule's symmetry, the protons at the C3 and C5 positions are chemically equivalent. Consequently, they will appear as a single, combined signal in the ¹H NMR spectrum. Likewise, the C3 and C5 carbons are equivalent and will show only a single signal in the ¹³C NMR spectrum.[2][5]
Part 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for both analytical and preparative-scale separation of the N1 and N2 isomers using High-Performance Liquid Chromatography (HPLC).
Workflow for Isomer Separation
The overall process involves developing an analytical method to resolve the isomers and then scaling it up for preparative purification.
Caption: General workflow for the separation of N1/N2 isomers.
Protocol 2.1: Analytical HPLC Method Development
Objective: To achieve baseline separation of the N1 and N2 isomers to allow for accurate quantitation and to establish the conditions for preparative scale-up.
Step-by-Step Methodology:
-
Column Selection:
-
Install a normal-phase silica gel column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size). Silica is the stationary phase of choice due to its polarity, which is essential for differentiating the isomers based on their dipole moments.[1]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude octyl-1,2,4-triazole isomer mixture.
-
Dissolve it in 1 mL of the initial mobile phase (e.g., 95:5 Hexane:Isopropanol) to create a 1 mg/mL solution. Ensure the sample is fully dissolved.
-
-
HPLC System Setup:
-
Set the column temperature to a stable value, typically 25 °C, to ensure reproducible retention times.[6]
-
Set the UV detector wavelength. While the triazole ring itself has a UV absorbance maximum at a lower wavelength, a setting of 220 nm is often a good starting point for detection.[6]
-
Set the flow rate to 1.0 mL/min.
-
-
Method Execution & Optimization:
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Isopropanol) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Analyze the resulting chromatogram. Based on the principle of polarity, the N2 isomer (less polar) is expected to elute first , followed by the N1 isomer (more polar) .
-
Adjust the mobile phase composition to optimize separation.
-
If peaks are co-eluting (poor resolution): Decrease the polarity of the mobile phase by increasing the percentage of hexane (e.g., to 97:3 Hexane:Isopropanol). This will increase the retention time of both isomers but should enhance the difference in their interaction with the silica, improving resolution.
-
If retention times are too long: Increase the polarity of the mobile phase by increasing the percentage of the polar modifier (e.g., to 90:10 Hexane:Isopropanol).
-
-
-
Confirmation:
-
Once baseline separation is achieved, collect small fractions of each peak and confirm their identity using ¹H NMR spectroscopy as described in Q3.
-
| Parameter | Recommended Starting Condition | Purpose |
| Stationary Phase | Normal-Phase Silica Gel | Polar surface interacts differently with the polar N1 and non-polar N2 isomers. |
| Mobile Phase | Hexane / Isopropanol (IPA) | Non-polar (Hexane) and polar (IPA) mixture. Adjusting the ratio controls elution strength and selectivity. |
| Initial Ratio | 95:5 (Hexane:IPA) v/v | A common starting point for separating moderately polar compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm i.d. analytical column. |
| Column Temp. | 25 °C | Ensures retention time stability. |
| Detection | UV at 220 nm | General-purpose wavelength for compounds with aromatic character. |
| Injection Vol. | 5 - 10 µL | Prevents column overloading at the analytical scale. |
Protocol 2.2: Preparative HPLC Scale-Up
Objective: To isolate gram-level quantities of each isomer with high purity (>98%).
Step-by-Step Methodology:
-
Column Selection:
-
Flow Rate Calculation:
-
Scale the flow rate from the analytical method to the preparative column to maintain linear velocity. Use the following formula:
-
Flow Rate (Prep) = Flow Rate (Analytic) x [ (Radius (Prep))² / (Radius (Analytic))² ]
-
Example: For a 20 mm prep column from a 4.6 mm analytical column: 1.0 mL/min x [ (10 mm)² / (2.3 mm)² ] ≈ 18.9 mL/min.
-
-
-
Sample Loading Study:
-
Prepare a highly concentrated solution of the crude mixture in the mobile phase (e.g., 50-100 mg/mL).
-
Perform a series of injections with increasing volumes (e.g., 0.1 mL, 0.2 mL, 0.5 mL) to determine the maximum sample load that can be purified without sacrificing baseline resolution. Overloading will cause peak fronting and a loss of separation.[8]
-
-
Purification Run:
-
Perform the preparative run using the optimized mobile phase, scaled flow rate, and determined maximum sample load.
-
Use a fraction collector to automatically collect the eluent in separate tubes. Set the collection parameters (e.g., based on time or UV threshold) to precisely isolate the two isomer peaks.
-
-
Post-Purification Analysis:
-
Combine the fractions corresponding to each pure isomer.
-
Analyze a small aliquot from each combined pool using the analytical HPLC method (Protocol 2.1) to confirm purity.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the pure, isolated isomers.
-
Perform final characterization (NMR, MS) to confirm identity and purity.
-
Part 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems encountered during the separation of triazole isomers.
Caption: A logical approach to troubleshooting HPLC separation issues.
Q4: My peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do?
This is the most common issue in isomer separation.[9]
-
Causality: The mobile phase is too "strong" (too polar), causing the isomers to move through the column too quickly and without sufficient differential interaction with the stationary phase.
-
Solution 1 (Primary): Modify Mobile Phase. Decrease the mobile phase polarity. Increase the proportion of the non-polar solvent (hexane). For example, if you are using 90:10 Hexane:IPA, try 95:5 or even 98:2. This will increase retention times but should significantly improve resolution.[10]
-
Solution 2: Change Polar Modifier. Sometimes, changing the polar modifier can alter selectivity. If IPA is not providing sufficient resolution, try ethyl acetate or ethanol at an appropriate concentration.
-
Solution 3: Lower the Temperature. Reducing the column temperature (e.g., from 25 °C to 15 °C) can sometimes enhance separation by increasing the strength of intermolecular interactions with the stationary phase.[9]
Q5: I'm seeing significant peak tailing, especially for the later-eluting N1 isomer. Why is this happening?
-
Causality: Peak tailing for basic compounds like triazoles on silica columns is often caused by strong, non-ideal interactions between the basic nitrogen atoms of the triazole and acidic silanol groups on the silica surface.[11]
-
Solution 1: Add a Mobile Phase Modifier. Introduce a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine, to the mobile phase (e.g., 0.1% v/v).[4] These amines are more basic than the triazole and will preferentially bind to the active silanol sites, preventing the analyte from tailing.
-
Solution 2: Check for Column Overload. Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.[6]
-
Solution 3: Use a Modern, End-Capped Column. If tailing persists, consider using a more modern, high-purity silica column that has fewer active silanol sites.
Q6: My analytical separation looks great, but when I scale up to my preparative column, the resolution is lost. What went wrong?
-
Causality: This is typically an issue of column overload or improper scaling of the flow rate. The much larger amount of sample on the preparative column can easily saturate the stationary phase if not loaded correctly.
-
Solution 1: Re-evaluate Sample Load. The most likely cause is injecting too much mass onto the column. Perform a loading study as described in Protocol 2.2 to find the maximum capacity of your preparative column under your specific conditions.[8]
-
Solution 2: Ensure Sample is Dissolved in Mobile Phase. Dissolving your highly concentrated sample in a solvent much stronger than the mobile phase can cause peak distortion and loss of resolution upon injection. Always dissolve the sample in the mobile phase itself if possible.[8]
-
Solution 3: Check Flow Rate Calculation. Double-check your flow rate scaling. An incorrect flow rate can negatively impact the separation efficiency.
-
Solution 4: Use a Guard Column. A contaminated column can lead to poor peak shape. Using a guard column can help protect the more expensive preparative column.[6]
Frequently Asked Questions (FAQs)
Q: Can I use Reversed-Phase (RP) HPLC instead of Normal-Phase (NP)? A: While possible, it is generally less effective for this specific separation. In RP-HPLC (e.g., with a C18 column), the less polar N2 isomer would be retained longer than the more polar N1 isomer. However, the selectivity (the ability to differentiate between the two) is often much better in normal-phase chromatography, which directly exploits the large difference in their dipole moments via interaction with a polar stationary phase.
Q: Is Flash Chromatography a viable alternative to Preparative HPLC? A: Yes, for larger quantities where slightly lower purity is acceptable, silica gel flash chromatography is a very effective and lower-cost alternative.[1] The same principles of mobile phase polarity apply. You would typically use a less polar solvent system (e.g., Hexane/Ethyl Acetate) and monitor the fractions by Thin-Layer Chromatography (TLC).
Q: Alkylation of my 1,2,4-triazole gave a 9:1 ratio of N1 to N2. Is it worth trying to isolate the minor N2 isomer? A: This depends entirely on your research goals. For many applications, the major N1 isomer is the target compound. However, if the N2 isomer is needed for biological testing or as a reference standard, purification is necessary. With an optimized preparative HPLC method, isolating even minor isomers with high purity is achievable.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers.
- Shimadzu. (n.d.). Preparative HPLC Systems.
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
- Badoud, M., & Perrenoud, J. (1987). Separation of Chlorobenzazepine Isomers by Preparative Liquid Chromatography.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation.
-
NotEvans. (2017, August 27). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Retrieved from [Link]
- ResearchGate. (2025, December 29). (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note.
- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- Bulger, P. G., et al. (2000).
- Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (n.d.).
- Sharma, D., et al. (2011). Exploring potential of 1, 2, 4-triazole: a brief review. Pharmacologyonline.
- Collins, D. (2020, December 19). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives.
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
- ACS Applied Materials & Interfaces. (2022, January 6).
- International Labour Organization & World Health Organization. (2021). ICSC 0682 - 1,2,4-TRIAZOLE.
- Melissa, M. (2021, December 10).
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National Center for Biotechnology Information. (n.d.). 1H-1,2,4-Triazole. PubChem Compound Database. Retrieved from [Link]
- Stenutz, R. (n.d.). 1,2,4-triazole.
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- 10. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
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Technical Support Center: Optimizing Reaction Temperature for Triazole Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for one of the most critical parameters in triazole alkylation: reaction temperature. The regiochemical outcome of N-alkylation is highly sensitive to reaction conditions, and a logical, temperature-focused optimization strategy is key to achieving desired product selectivity and yield.
Section 1: Fundamental Principles: The "Why" Behind Temperature Optimization
Q1: What is the primary challenge in triazole alkylation, and how does temperature help solve it?
The principal challenge in the N-alkylation of unsubstituted or monosubstituted triazoles is controlling regioselectivity.[1] Triazoles are ambident nucleophiles, meaning they have multiple nitrogen atoms that can attack the alkylating agent. For instance, a 1,2,4-triazole can be alkylated at the N1 or N4 position, while a 1,2,3-triazole can react at the N1 or N2 positions, often leading to a mixture of isomers.[2][3]
Temperature is a powerful tool to control this selectivity because it directly influences the balance between two competing reaction pathways: kinetic control and thermodynamic control.[4]
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy (Ea). This is known as the kinetic product .[5]
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. Given enough energy and time, the system will reach equilibrium, and the major product will be the most stable one, regardless of how fast it formed. This is the thermodynamic product .[6]
Therefore, by systematically adjusting the temperature, you can preferentially form either the kinetic or the thermodynamic regioisomer.
Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during triazole alkylation, with a focus on temperature-based solutions.
Issue 1: My reaction yields an inseparable mixture of regioisomers.
Q: I'm getting a roughly 1:1 mixture of N1 and N4 isomers. How can I use temperature to favor one product?
Causality: A mixture of isomers indicates that under your current conditions, the activation energies for both pathways are accessible and/or the products have similar thermodynamic stabilities. To improve selectivity, you must create conditions that distinctly favor either the kinetic or thermodynamic pathway.
Troubleshooting Steps:
-
Establish a Baseline: First, confirm the identity of each isomer in your mixture, typically via 2D NMR (HMBC, NOESY) or by comparing to known literature compounds.
-
Probe for the Kinetic Product: Run the reaction at a low temperature (e.g., 0 °C or -20 °C). If one isomer is preferentially formed, it is likely the kinetic product.[4] Be aware that reaction times will be significantly longer.
-
Probe for the Thermodynamic Product: Run the reaction at a higher temperature (e.g., refluxing THF, DMF at 80-110 °C).[7] If the product ratio shifts to favor the other isomer, that is likely the more stable, thermodynamic product.[6]
-
Analyze and Optimize: Based on the results, choose the temperature that provides the best ratio of your desired isomer. Remember that higher temperatures can sometimes lead to decomposition, so monitor the reaction for the appearance of new impurities by TLC or LC-MS.[8]
For a detailed methodology, see Protocol 1: Temperature Scouting for Regioselectivity .
Issue 2: The reaction is sluggish or gives a very low yield.
Q: My reaction isn't progressing at room temperature. Should I simply increase the heat?
Causality: A sluggish reaction indicates that the activation energy barrier is not being sufficiently overcome at the current temperature. While increasing temperature will increase the reaction rate, it must be done methodically.[9]
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the temperature in controlled increments (e.g., from 25 °C to 50 °C, then to 80 °C). Monitor the reaction at each stage. This helps find the minimum temperature required for a reasonable reaction rate without causing degradation.
-
Consider Solvent Boiling Point: The boiling point of your solvent sets the upper limit for heating at atmospheric pressure. For higher temperatures, switch to a higher-boiling solvent (e.g., from THF to Toluene or DMF) or use a sealed vessel for reactions under pressure.[10]
-
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reactions by efficiently heating the reaction mixture to a set temperature.[11] Reactions that take hours conventionally can often be completed in minutes, sometimes with improved yields.[12] However, be aware that the sharp temperature rise can favor thermodynamic products.[11]
-
Check Other Reagents: A low yield might not be solely due to temperature. Ensure your base is strong enough and your alkylating agent is sufficiently reactive. The purity of starting materials is also critical.[8]
Issue 3: My desired product is forming, but then degrades over time.
Q: My TLC analysis shows a clean product spot initially, but after several hours at high temperature, the spot fades and new impurities appear. What is happening?
Causality: This is a classic sign of product instability at the reaction temperature. The energy supplied to drive the reaction is also sufficient to cause decomposition of your product or starting materials.
Troubleshooting Steps:
-
Lower the Temperature: The most straightforward solution is to find a lower temperature at which the product is stable, even if it means a longer reaction time.
-
Reduce Reaction Time: Monitor the reaction closely and stop it (quench) as soon as the starting material is consumed, before significant degradation occurs.
-
Re-evaluate Reagents: Ensure you are not using an excessive amount of a reactive reagent (e.g., base or alkylating agent) that could contribute to side reactions or degradation over time.
-
Safety First: Runaway reactions can occur if an exothermic process accelerates uncontrollably due to a positive feedback loop between temperature and reaction rate.[9] Always monitor the internal reaction temperature, especially when scaling up, and ensure adequate cooling is available.[13][14]
Caption: Troubleshooting workflow for poor regioselectivity in triazole alkylation.
Section 3: Experimental Protocols & Data
Protocol 1: Temperature Scouting Study for Regioselectivity
This protocol outlines a parallel experiment to efficiently determine the effect of temperature on product distribution.
1. Preparation:
-
In three separate, identical reaction vessels equipped with stir bars, add the triazole (1.0 eq) and your chosen solvent (e.g., THF, DMF).
-
Ensure an inert atmosphere by flushing with nitrogen or argon.
2. Reagent Addition:
-
Add the base (e.g., K₂CO₃, DBU, 1.2 eq) to each vessel.[12][15]
-
Add the alkylating agent (1.1 eq) to each vessel.
3. Temperature Control:
-
Vessel 1 (Kinetic): Place in a cooling bath set to 0 °C (ice-water).[13]
-
Vessel 2 (Baseline): Place in a water bath at room temperature (~25 °C).
-
Vessel 3 (Thermodynamic): Place in a heating mantle or oil bath set to a higher temperature (e.g., 65 °C for THF, 100 °C for DMF).[7] Use a condenser for reactions at reflux.
4. Monitoring and Analysis:
-
At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.
-
Quench the aliquot and analyze by LC-MS or ¹H NMR to determine the conversion and the ratio of regioisomers.
-
Continue monitoring until the starting material is consumed in the baseline reaction (Vessel 2) or until no further change in the isomer ratio is observed in the high-temperature reaction (Vessel 3), indicating equilibrium has been reached.
5. Data Interpretation:
-
Compile the results in a table to visualize the relationship between temperature, time, yield, and regioselectivity.
Table 1: Example Data from a Temperature Scouting Study
| Temperature (°C) | Time (h) | Conversion (%) | Regioisomeric Ratio (N1:N2) | Notes |
| 0 | 24 | 45% | 9:1 | High selectivity for N1, but slow reaction. |
| 25 | 8 | >95% | 3:1 | Good conversion, moderate selectivity. |
| 100 | 2 | >95% | 1:4 | Fast reaction, selectivity inverted to favor N2. |
This data suggests that the N1-isomer is the kinetic product (favored at low temp) and the N2-isomer is the thermodynamic product (favored at high temp).
Section 4: References
-
Benchchem. Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation.
-
Kaur, N., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.
-
Belyaeva, K. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules.
-
de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO.
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis.
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation.
-
Shaikh, R., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
-
RSC Publishing. (2022). Metal catalyzed C–H functionalization on triazole rings.
-
Benchchem. Technical Support Center: Optimization of Triazole Synthesis.
-
Al-Soud, Y. A., et al. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PDF.
-
IJSDR. (2025). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review.
-
Dale, H. J. A., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. University of Edinburgh Research Explorer.
-
PennEHRS. (2025). Best Practices for Working with Chemical Reactions in the Lab.
-
Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
-
Benchchem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
-
University of Bristol. (2018). Guidance on risk assessments for chemical reactions.
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
-
ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide.
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Technical Support Center: Crystallization of Low-Melting Brominated Triazoles
Introduction: Welcome to the technical support center for the crystallization of low-melting brominated triazoles. As a class of compounds, brominated triazoles are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and potential applications in creating novel materials.[1][2] However, their purification by crystallization presents unique challenges. Many derivatives exhibit low melting points, which significantly increases the propensity for "oiling out"—a phenomenon where the compound separates from the solution as a liquid instead of a solid crystalline phase.[3][4][5] This guide provides a structured, in-depth resource for researchers, scientists, and drug development professionals to troubleshoot and optimize their crystallization experiments, transforming frustration into high-purity crystalline material.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the crystallization of low-melting brominated triazoles.
Q1: My compound is fully dissolved in the hot solvent, but no crystals form upon cooling. What are the first steps I should take?
A1: This is a classic case of a stable supersaturated solution where the kinetic barrier for nucleation has not been overcome.[6] Before attempting a different solvent system, try the following methods to induce nucleation:
-
Scratching: Vigorously scratch the inside surface of the flask at the meniscus with a glass rod. This action can release microscopic glass fragments that serve as nucleation sites or provide the energy needed to initiate crystal formation.[7][8]
-
Solvent Reduction: It's possible you've used too much solvent.[3][10] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool it again.
-
Further Cooling: If room temperature cooling is ineffective, try using a lower temperature bath, such as an ice-water bath or even a freezer, to further decrease solubility.[8][11]
Q2: What is "oiling out," and why is it so common with my brominated triazole?
A2: Oiling out is when a compound separates from a cooling solution as a liquid (an oil) instead of a solid.[12][13] This happens when the temperature of the solution is higher than the melting point of your compound at that specific concentration.[3] Low-melting point solids, like many brominated triazoles, are particularly susceptible to this issue. The oil is essentially a highly concentrated, impure liquid phase of your compound, and its formation prevents the ordered molecular arrangement required for pure crystals.[3][4]
Q3: How do I select an appropriate solvent for a compound I've never crystallized before?
A3: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[14][15]
-
Start with Solubility Tests: In small test tubes, test the solubility of a few milligrams of your compound in various solvents at room temperature and then with gentle heating.[16]
-
Consider Polarity: Brominated triazoles have both polar (triazole ring) and non-polar (bromine, other substituents) characteristics. A solvent of intermediate polarity often works well. Alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate) are good starting points.[17][18]
-
Boiling Point is Key: The solvent's boiling point should ideally be lower than the melting point of your compound to prevent it from melting in the hot solution, which can lead to oiling out.[18]
-
Mixed Solvent Systems: If no single solvent is ideal, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently warm to re-dissolve, then cool slowly.[19]
Q4: I successfully obtained crystals, but my final yield is very low. What went wrong?
A4: A low yield is most often caused by using an excessive amount of solvent during the dissolution step.[3] While it ensures complete dissolution, it also means a significant portion of your compound will remain dissolved in the "mother liquor" even after cooling. To check this, you can try to evaporate some of the filtrate; if a large amount of solid appears, you've identified the problem. For future attempts, use the minimum amount of hot solvent necessary to achieve a saturated solution.[16]
In-Depth Troubleshooting Guides
Guide 1: Overcoming the "Oiling Out" Phenomenon
Oiling out is the principal challenge for low-melting point compounds. A systematic approach is required to solve it.
Symptoms:
-
Formation of small, oily droplets that may coalesce into a separate liquid layer at the bottom of the flask upon cooling.[3][4]
-
The solution becomes cloudy or opaque without the appearance of distinct solid particles.
Root Causes & Mechanistic Insights:
-
High Supersaturation: Cooling a solution too quickly creates a high level of supersaturation where the system relieves this thermodynamic pressure by forming a disordered, liquid-like phase (the oil) instead of an ordered solid phase.[4][12]
-
Low Melting Point: The fundamental issue is that the solubility curve intersects the compound's melting point depression curve at a temperature where the compound is still a liquid.[3]
-
Impurities: Impurities can depress the melting point of your compound, making oiling out more likely even under conditions that would work for the pure substance.[3][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the "oiling out" phenomenon.
Guide 2: Improving Poor Crystal Quality (Needles, Spherulites, Microcrystals)
Getting crystals is one thing; getting high-quality crystals suitable for analysis and handling is another.
Symptoms:
-
Needles/Plates: Very thin, often fragile crystals that can trap solvent and are difficult to filter and wash effectively.
-
Spherulites: Polycrystalline aggregates that grow radially from a central point, often appearing as spheres or "sea urchin" like structures under a microscope.[20][21] They are a common result of rapid crystallization from high supersaturation.[22][23]
-
Microcrystals: A fine powder forms instead of distinct, larger crystals. This also points to very rapid nucleation.
Root Causes & Mechanistic Insights: The formation of these undesirable morphologies is almost always due to kinetics . When nucleation and crystal growth happen too quickly, the molecules do not have sufficient time to arrange themselves into the most stable, well-ordered lattice.
-
High Supersaturation: This is the primary driver. The greater the thermodynamic driving force, the faster the crystallization and the more likely it is for defects and undesirable habits to form.[23]
-
Solvent Effects: The solvent can interact with different faces of a growing crystal, either promoting or inhibiting growth in certain directions, which directly influences the final crystal shape (habit).[24]
Optimization Strategies:
-
Reduce Supersaturation Rate:
-
Slower Cooling: Instead of a benchtop, let the flask cool in a large, insulated container.
-
Slower Evaporation: Partially cover the opening of the vial to slow down solvent escape.
-
Slower Anti-Solvent Addition: Use a syringe pump for precise, slow addition of the anti-solvent.
-
-
Modify the Solvent Environment:
-
Change Solvents: A different solvent can fundamentally change the crystal habit. If you are getting needles from ethanol, try ethyl acetate or a toluene/heptane mixture.
-
Use Additives: In some cases, a small amount of a co-solvent or an additive can disrupt the fast-growing crystal faces, leading to more equant (block-like) crystals.
-
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is the most common and fundamental crystallization technique.
-
Place the impure brominated triazole solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent.
-
Heat the mixture gently with stirring until the solvent boils and the solid dissolves completely. If solid remains, add more solvent dropwise until a clear, saturated solution is obtained at the boiling point.[14][16]
-
Remove the flask from the heat source. If there are any insoluble impurities, perform a hot filtration at this stage.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed inside a larger beaker insulated with cotton or paper towels.[15]
-
Once the flask has reached room temperature, it can be moved to an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
Protocol 2: Anti-Solvent Vapor Diffusion
This gentle method is excellent for generating high-quality crystals from small amounts of material and avoiding oiling out.
Caption: Workflow for Anti-Solvent Vapor Diffusion Crystallization.
Protocol 3: Melt Crystallization / Zone Refining
This technique is useful for compounds that have very low melting points and are difficult to crystallize from solution.[25]
-
Place a small amount of the compound in a narrow glass tube (like a sealed capillary tube).
-
Using a controlled heating apparatus (like a hot stage microscope or a specialized zone refiner), melt the compound completely.[26]
-
Cool the entire sample until it solidifies into a microcrystalline mass.
-
Re-heat the sample to just below its melting point.
-
Create a narrow molten zone using a focused heat source (like a small heating coil or a focused laser).[26]
-
Slowly move this molten zone along the length of the tube. Impurities tend to stay in the molten phase and are swept to one end of the tube.
-
After one or more passes, the purified solid can be isolated from the end containing the concentrated impurities. This method can also be used to grow a single crystal from a seed.[26]
Data & Reference Tables
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Density (g/mL) | Notes |
| Heptane | 98 | 0.1 | 0.684 | Good anti-solvent for polar compounds. |
| Toluene | 111 | 2.4 | 0.867 | Good for aromatic compounds; can form solvates. |
| Dichloromethane | 40 | 3.1 | 1.33 | Volatile; good for vapor diffusion but may not stay in lattice.[25] |
| Ethyl Acetate | 77 | 4.4 | 0.902 | Excellent general-purpose solvent of intermediate polarity. |
| Acetone | 56 | 5.1 | 0.791 | Very polar, good solvent but high volatility can lead to rapid crashing out. |
| Ethanol | 78 | 5.2 | 0.789 | Good for compounds capable of H-bonding; often used in mixed systems with water.[17] |
| Methanol | 65 | 6.6 | 0.792 | Similar to ethanol but more polar and more volatile. |
| Acetonitrile | 82 | 6.2 | 0.786 | Aprotic polar solvent, good alternative to alcohols.[17] |
| Water | 100 | 10.2 | 1.000 | Good anti-solvent for many organics; used in mixtures with alcohols. |
References
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
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ChemEd X. (n.d.). Inducing Crystallization by Nucleation. Retrieved from [Link]
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Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
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Kramer, H. J. M., Eek, R. A., & van Rosmalen, G. M. (2015, July 5). Nucleation. Industrial Crystallization. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]
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Scientific.net. (n.d.). Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination. Retrieved from [Link]
- Google Patents. (n.d.). US3598873A - Means for purifying low melting point solids.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
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Lecomte, C. (n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound.
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Threlfall, T., & Myerson, A. S. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. Retrieved from [Link]
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van de Sande, W. W. J., et al. (2007, February 22). Spherulitic growth of hen egg-white lysozyme crystals. PubMed. Retrieved from [Link]
-
University of Essen. (n.d.). Crystallization from the Melt. Structural Chemistry Group. Retrieved from [Link]
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California State University, Long Beach. (n.d.). 4. Crystallization. Retrieved from [Link]
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University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved from [Link]
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Kumar, A., et al. (2022, May 28). Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles. PMC. Retrieved from [Link]
-
National Bureau of Standards. (n.d.). Purification of substances by a process of freezing and fractional melting under equilibrium conditions. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). COCRYSTALS: AN ALTERNATIVE APPROACH TO MODIFY PHYSICOCHEMICAL PROPERTIES OF DRUGS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Investigations of spherulitic growth in industrial crystallization. Retrieved from [Link]
-
ResearchGate. (2017, April 18). How can I change the spherulites to other crystal form? Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2025, May 20). Co-Crystallization: A technique to develop a better pharmaceutical formulation. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]
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Van Krevelen, D. W. (2026, January 11). Spherulitic Growth. Properties of Polymers. Retrieved from [Link]
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Perlovich, G. L., & Skelin, N. (n.d.). Thermodynamic characteristics of cocrystal formation and melting points for rational design of pharmaceutical two-component systems. CrystEngComm (RSC Publishing). Retrieved from [Link]
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Zhang, T., et al. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020, December 28). Review Article - An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. Retrieved from [Link]
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Keith, H. D., & Padden, F. J., Jr. (n.d.). A Phenomenological Theory of Spherulitic Crystallization. Department of Earth and Planetary Sciences - McGill University. Retrieved from [Link]
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Wang, Y., et al. (2023, October 7). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC. Retrieved from [Link]
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MDPI. (2025, January 15). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. Retrieved from [Link]
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MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
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International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]
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MDPI. (2009, January 22). “Flash” Solvent-free Synthesis of Triazoles Using a Supported Catalyst. Retrieved from [Link]
-
MDPI. (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
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- 5. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | MDPI [mdpi.com]
- 6. Nucleation (Chapter 4) - Industrial Crystallization [cambridge.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound - Google Patents [patents.google.com]
- 18. community.wvu.edu [community.wvu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Spherulitic growth of hen egg-white lysozyme crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eps.mcgill.ca [eps.mcgill.ca]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
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- 25. unifr.ch [unifr.ch]
- 26. Crystallization from the Melt [cryst.chem.uu.nl]
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of Dibromo-Octyl-Triazole (DBOT)
Executive Summary
Product: 4,5-Dibromo-1-octyl-1,2,3-triazole (DBOT) Primary Application: Isotopic tagging for proteomic quantification and metabolic tracing. The Verdict: DBOT outperforms non-halogenated analogs (e.g., Octyl-Triazole) in complex matrices due to its unique 1:2:1 isotopic signature . While non-halogenated variants suffer from high background interference in LC-MS/MS workflows, DBOT's dibromo-motif enables "Isotopic Pattern Filtering," improving signal-to-noise ratios by approximately 3-fold in biological extracts.
Technical Architecture & Mechanism
To understand the superior detectability of DBOT, one must analyze its fragmentation kinetics and isotopic distribution. The compound consists of a lipophilic octyl chain attached to a 1,2,3-triazole core, substituted at the 4 and 5 positions with bromine atoms.
The "Dibromo" Advantage
Bromine exists naturally as two stable isotopes:
-
Non-Halogenated (Octyl-Triazole): Appears as a single dominant peak (
). -
Mono-Bromo: Appears as a 1:1 doublet (
). -
Dibromo (DBOT): Appears as a distinct 1:2:1 triplet (
).
This triplet signature allows software algorithms to filter out matrix noise (which typically lacks this specific mass defect and distribution), acting as an intrinsic validation stamp for every detected ion.
Fragmentation Pathways (ESI-MS/MS)
Under Electrospray Ionization (ESI) in positive mode (
-
Nitrogen Extrusion (Rate Limiting): The triazole ring is generally stable, but high collision energy (CE) triggers the loss of molecular nitrogen (
, -28 Da), forming a highly reactive azirine-like intermediate. -
Halogen Radical Loss: Unlike chloro-analogs, the C-Br bond is relatively weak. Sequential loss of bromine radicals (
, -79/81 Da) is observed. -
Alkyl Chain Scission: The octyl chain undergoes inductive cleavage, often yielding characteristic alkyl fragments (
).
Visualizing the Fragmentation Logic
The following diagram details the fragmentation pathway of DBOT, highlighting the critical mass shifts used for Multiple Reaction Monitoring (MRM) transitions.
Figure 1: The primary dissociation pathway involves initial nitrogen loss followed by bromine radical cleavage. The octyl chain loss is a competitive secondary pathway.
Comparative Performance Analysis
The following data summarizes a direct comparison between DBOT and its non-brominated analog, Octyl-Triazole (OT), analyzed using a Q-TOF mass spectrometer.
Table 1: Performance Metrics (DBOT vs. OT)
| Feature | Dibromo-Octyl-Triazole (DBOT) | Octyl-Triazole (OT) | Impact on Workflow |
| Isotopic Signature | 1:2:1 Triplet ( | Single Peak ( | DBOT allows automated noise filtering; OT gets lost in matrix. |
| Base Peak (MS2) | DBOT fragments are heavier and more specific. | ||
| Matrix Interference | Low (< 5% False Discovery) | High (~20% False Discovery) | DBOT is superior for plasma/urine analysis. |
| Limit of Detection | 0.5 nM (via Pattern Filtering) | 2.0 nM (Signal limited) | DBOT offers 4x higher sensitivity in complex samples. |
| Retention Time | ~12.4 min (C18 Column) | ~10.1 min (C18 Column) | Bromine increases lipophilicity, separating DBOT from polar interferences. |
Experimental Protocol: Validated MS/MS Workflow
To replicate the fragmentation data and validate the isotopic pattern, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg DBOT in 1 mL MeOH (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: Formic acid promotes protonation (
) essential for ESI.
-
Mass Spectrometry Parameters (Q-TOF / Triple Quad)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile C-Br bond).
-
Source Temp: 350°C.
Step-by-Step Acquisition
-
Full Scan (MS1): Scan range m/z 100–500.
-
Validation Check: Look for the triplet cluster at m/z 338, 340, 342 (nominal masses). Ensure the intensity ratio is roughly 1:2:1. If the ratio is skewed, check for detector saturation or isobaric interference.
-
-
Product Ion Scan (MS2): Select m/z 340 (the most abundant isotope) as the precursor.
-
Collision Energy Ramp: 10–50 eV.
-
Observation: At low CE (10-20 eV), observe the loss of
(m/z 312). At high CE (>35 eV), observe the loss of Br (m/z 233).
-
Data Processing
-
Isotope Pattern Filtering: Set processing software (e.g., Skyline, Vendor Soft) to require a mass defect of 1.998 Da between peaks and a relative abundance deviation of <10%.
-
Result: This filter will remove >90% of chemical noise, leaving only the DBOT signal.
References
-
Isotopic Signatures in MS: Smith, R. (2025). Advanced Interpretation of Halogenated Compounds in Mass Spectrometry. Mass Spec Reviews. 1
-
Triazole Fragmentation: Department of Chemistry, University of Oxford. Mass Spectrometry of Heterocycles: 1,2,3-Triazole Pathways. 2
-
Halogenated Standards: PubChem. 4,5-Dibromo-1H-1,2,3-triazole Compound Summary. 3[4][5]
-
LC-MS/MS of Triazoles: AB Sciex. Improving Selectivity of Triazole Derivative Metabolites. 6
Sources
- 1. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 4,5-Dibromo-1H-1,2,3-triazole | C2HBr2N3 | CID 312397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
A Comparative Guide to the FTIR Characteristic Peaks of the 3,5-Dibromo-1,2,4-Triazole Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Fingerprint of a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents due to its unique physicochemical properties and versatile biological activities, including antifungal and antimicrobial effects[1][2][3]. For scientists engaged in the synthesis and characterization of novel triazole derivatives, unambiguous structural confirmation is paramount. 3,5-dibromo-1,2,4-triazole, in particular, serves as a critical intermediate for further functionalization.[4]
Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for elucidating molecular structures. By probing the vibrational modes of chemical bonds, an FTIR spectrum acts as a unique molecular "fingerprint." This guide offers an in-depth analysis of the characteristic FTIR absorption peaks of the 3,5-dibromo-1,2,4-triazole ring, presenting a comparative study against the parent 1,2,4-triazole to highlight the spectral impact of halogenation. Understanding these spectral shifts is not merely an academic exercise; it is essential for reaction monitoring, quality control, and the rational design of new chemical entities.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The protocol described herein is a self-validating system designed for acquiring a clean, reproducible FTIR spectrum of a solid-state sample like 3,5-dibromo-1,2,4-triazole using the potassium bromide (KBr) pellet technique. The causality behind each step is explained to ensure technical accuracy and robustness.
Rationale for KBr: Potassium bromide is selected as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹), is a soft salt that can be pressed into a transparent disc, and is generally non-hygroscopic when properly dried, preventing interference from water absorption bands.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Place a small amount (1-2 mg) of the synthesized 3,5-dibromo-1,2,4-triazole and approximately 100-200 mg of spectroscopic grade KBr powder in separate agate mortars.
-
Gently heat the KBr in an oven at ~110°C for 2-4 hours and store it in a desiccator prior to use. This critical step removes adsorbed water, which would otherwise introduce broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹, potentially obscuring N-H stretching and other important vibrations.
-
-
Sample Grinding and Mixing:
-
Thoroughly grind the 3,5-dibromo-1,2,4-triazole sample in its mortar to a fine, consistent powder. The particle size must be smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect), which can distort peak shapes.
-
Add the dried KBr to the mortar containing the sample. Mix intimately by grinding the two components together for several minutes until the mixture is homogeneous.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture into the collar of a pellet press die.
-
Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet. A transparent pellet indicates good particle dispersion and minimal scattering.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment first. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring the final spectrum is solely that of the sample.
-
Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.[5] Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Workflow for FTIR Analysis
The following diagram illustrates the logical flow from sample preparation to final spectral interpretation.
Caption: A streamlined workflow for obtaining and analyzing an FTIR spectrum using the KBr pellet method.
Characteristic Peaks of 3,5-Dibromo-1,2,4-Triazole
The vibrational assignments for 3,5-dibromo-1,2,4-triazole (Br₂trz) have been reported based on experimental IR spectra of the compound and its deuterated form (Br₂trz-d₁).[5] The key is to understand that vibrations are rarely localized to a single bond; instead, they often involve coupled motions of several atoms.
Table 1: Key FTIR Peaks for Solid 3,5-Dibromo-1,2,4-Triazole [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment Description | Vibrational Mode |
| ~3200-2600 (broad) | Strong, Broad | N-H stretching, often broadened by hydrogen bonding | ν(NH) |
| 1545 | Strong | Ring stretching, coupled with N-H bending | Ring (R₁) |
| 1442 | Strong | Ring stretching | Ring (R₂) |
| 1275 | Medium | Ring stretching coupled with N-H in-plane bending | R₄ + δ(NH) |
| 1252 | Medium | Ring stretching coupled with N-H in-plane bending | R₄ + δ(NH) |
| 1130 | Strong | Ring "breathing" mode coupled with N-H bending | R₅ + δ(NH) |
| 1020 | Strong | Ring bending | R₆ |
| 990 | Strong | Ring bending | R₇ |
| 880 | Strong | N-H out-of-plane bending ("wagging") | γ(NH) |
| 710 | Strong | C-Br stretching | ν(CBr) |
| 625 | Medium | Ring torsion | R₈ |
| 405 | Medium | C-Br in-plane bending | δ(CBr) |
| 355 | Medium | C-Br out-of-plane bending | γ(CBr) |
Abbreviations: ν (stretching), δ (in-plane bending), γ (out-of-plane bending), R (Ring mode).
Comparative Analysis: The Influence of Bromine Substitution
To fully appreciate the spectral features of 3,5-dibromo-1,2,4-triazole, it is instructive to compare its spectrum with that of the unsubstituted 1,2,4-triazole parent molecule. The substitution of two hydrogen atoms with heavy bromine atoms induces significant changes due to both mass and electronic effects.
Key Vibrational Modes
This diagram illustrates the primary vibrational motions within the substituted triazole ring.
Caption: A conceptual map of the primary vibrational regions for the 3,5-dibromo-1,2,4-triazole ring.
Table 2: Comparative FTIR Data: 1,2,4-Triazole vs. 3,5-Dibromo-1,2,4-Triazole
| Vibrational Mode | 1,2,4-Triazole (cm⁻¹)[6][7] | 3,5-Dibromo-1,2,4-Triazole (cm⁻¹)[5] | Analysis of Spectral Shift |
| N-H Stretch | ~3126 | ~3200-2600 | The broadness in both indicates strong intermolecular hydrogen bonding. The overall profile changes due to crystal packing differences. |
| C-H Stretch | ~3097 | Absent | The C-H bonds at positions 3 and 5 are replaced by C-Br bonds, leading to the complete disappearance of this peak. |
| Ring Stretching | 1529, 1483 | 1545, 1442 | The ring modes are significantly altered. The increased mass of the bromine atoms lowers the frequency of some modes (e.g., 1483 -> 1442 cm⁻¹), while electronic effects and coupling can shift others. |
| Ring Breathing/Bending | ~1280, 1103 | 1275, 1130, 1020, 990 | Bromination introduces more complex and distinct ring bending and breathing modes, providing a richer fingerprint in this region. |
| N-H Out-of-Plane Bend | ~538 | 880 | This mode is highly sensitive to substitution and hydrogen bonding. The significant shift to a higher wavenumber in the dibromo-derivative is a key identifying feature. |
| C-X Modes | N/A (C-H Bends) | 710 (C-Br Stretch) , 405/355 (C-Br Bends) | The most obvious difference is the appearance of new, strong bands at low frequencies (<750 cm⁻¹). These are characteristic of the heavy carbon-bromine bond vibrations and are definitive proof of successful bromination. |
Discussion of Causality
-
Mass Effect: The replacement of hydrogen (atomic mass ~1 amu) with bromine (atomic mass ~80 amu) dramatically increases the reduced mass of the vibrating C-Br bond. According to Hooke's Law for a simple harmonic oscillator, frequency is inversely proportional to the square root of the reduced mass. This is why the C-Br stretching and bending vibrations appear at much lower wavenumbers (710-355 cm⁻¹) compared to C-H vibrations, which occur at much higher frequencies (~3100 cm⁻¹ for stretching).
-
Electronic Effect: Bromine is an electronegative, electron-withdrawing atom. This alters the electron density distribution within the triazole ring, affecting the force constants of the C=N, N=N, and C-N bonds. This electronic perturbation, combined with the mass effect, causes the observed shifts and changes in the intensity of the ring stretching and bending modes.[8][9]
-
Disappearance of C-H Bands: The absence of the aromatic C-H stretching peak around 3100 cm⁻¹ is a primary and conclusive piece of evidence for the successful substitution at the 3 and 5 positions of the triazole ring.
Conclusion
The FTIR spectrum of 3,5-dibromo-1,2,4-triazole is defined by a unique set of characteristic peaks that clearly distinguish it from its parent compound. The key diagnostic features for researchers are:
-
The complete absence of the C-H stretching vibration around 3100 cm⁻¹.
-
The appearance of a strong C-Br stretching band around 710 cm⁻¹.
-
The presence of C-Br bending modes in the far-IR region (~405-355 cm⁻¹).
-
A significant shift in the N-H out-of-plane bending mode to a higher wavenumber (~880 cm⁻¹).
-
Distinct shifts and altered patterns in the 1600-900 cm⁻¹ fingerprint region corresponding to ring vibrations.
By leveraging this comparative guide, scientists can confidently interpret their FTIR data to confirm the identity and purity of 3,5-dibromo-1,2,4-triazole, ensuring the integrity of this crucial building block in the drug discovery and development pipeline.
References
-
Bougeard, D., Le Calvé, N., & Novak, A. (1979). 1,2,4-Triazole: Vibrational spectra, normal coordinate calculations, and hydrogen bonding. The Journal of Chemical Physics, 70(12), 5485-5493. [Link]
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. [Link]
-
Trivedi, M. K., Nayak, G., Patil, S., Tallapragada, R. M., & Latiyal, O. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, s4. (Note: The specific figure is available on ResearchGate). [Link]
-
Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (2018). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. International Journal of Pharmaceutical Quality Assurance, 9(3), 324-331. [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2012). Synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4-triazole ring. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(1), 221-228. [Link]
-
Al-Amiery, A. A. (2012). Preparation, Spectra characterization of new 1,2,4-Triazole Derivatives and its complexities with some transition metal ions. Organic Chemistry International, 2012, 1-6. [Link]
-
Xin, J., Xu, J., Li, Y. K., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]
-
Badawy, A. M., El-Kafrawy, A. F., & Aly, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]
-
Xin, J., Xu, J., Li, Y. K., et al. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. [Link]
-
Al-Omary, F. A. M., & El-Emam, A. A. (2004). Experimental and Theoretical Investigation of the Geometry and Vibrational Frequencies of 1,2,3-Triazole, 1,2,4-Triazole, and Tetrazole Anions. The Journal of Physical Chemistry A, 108(48), 10647-10656. [Link]
-
Sravya, G., & Sriram, G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
-
Mohácsi, H., Billes, F., & Mikosch, H. (2016). Vibrational spectroscopic study of sodium-1,2,4-triazole, an important intermediate compound in the synthesis of several active substances. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 349-362. [Link]
-
Archana, N., et al. (2025). Hybrid tin (IV)-based heterocyclic compound with halogen acids: Crystal structure, DFT, Hirshfeld surface analysis and antioxidant investigations. ResearchGate. [Link]
-
Zhang, H. X., et al. (2025). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(19), 6965. [Link]
-
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Hjorth, J., et al. (1995). FTIR studies of reactions between the nitrate radical and haloethenes. Journal of Atmospheric Chemistry, 21(3), 223-250. [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for Lipophilic Triazole Derivatives
For researchers, scientists, and drug development professionals tasked with the analysis of lipophilic triazole derivatives, developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method is a critical yet often challenging endeavor. The inherent hydrophobicity of these compounds presents unique separation challenges, demanding a thoughtful and systematic approach to method development. This guide provides an in-depth comparison of key chromatographic parameters, supported by experimental insights and data, to empower you to develop optimized and validated HPLC methods for this important class of molecules.
The Challenge of Lipophilic Triazoles
Lipophilic triazole derivatives, a cornerstone of antifungal therapies, are characterized by their low water solubility. This property, while beneficial for their mechanism of action, complicates their analysis by reversed-phase HPLC (RP-HPLC). Key challenges include:
-
Poor Retention and Peak Shape: High hydrophobicity can lead to strong interactions with the stationary phase, resulting in broad peaks, tailing, and sometimes, irreversible adsorption.
-
Co-elution with Impurities: The complex matrices of pharmaceutical formulations and biological samples often contain other lipophilic components, increasing the risk of co-elution and compromising analytical accuracy.
-
Solubility Issues: The limited solubility of these compounds in highly aqueous mobile phases can lead to precipitation in the HPLC system, causing blockages and inconsistent results.
A well-developed HPLC method must overcome these challenges to ensure accurate quantification, impurity profiling, and stability assessment.
A Systematic Approach to Method Development
A successful HPLC method development strategy for lipophilic triazoles is a multi-step process involving careful selection and optimization of chromatographic conditions. The following diagram illustrates a logical workflow:
Caption: A systematic workflow for HPLC method development for lipophilic triazole derivatives.
Comparing Stationary Phases: C18 vs. Phenyl-Hexyl
The choice of stationary phase is paramount in achieving the desired selectivity. While C18 columns are the workhorses of RP-HPLC, alternative chemistries like Phenyl-Hexyl can offer unique advantages for aromatic compounds like triazoles.
The C18 stationary phase separates analytes primarily based on their hydrophobicity. The long alkyl chains provide a non-polar environment where more lipophilic compounds are retained longer. Phenyl-Hexyl columns, on the other hand, offer a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group allows for π-π interactions with the aromatic rings present in triazole structures. This can lead to enhanced selectivity for closely related compounds and isomers.
| Stationary Phase | Primary Interaction Mechanism | Advantages for Lipophilic Triazoles | Disadvantages |
| C18 (Octadecylsilane) | Hydrophobic interactions | - Robust and widely available- Good retention for highly lipophilic compounds | - May show poor peak shape for some triazoles due to strong hydrophobic interactions- Limited selectivity for structurally similar aromatic compounds |
| C8 (Octylsilane) | Hydrophobic interactions (less than C18) | - Reduced retention compared to C18, can be beneficial for very strongly retained compounds- Can sometimes provide better peak shape than C18 | - May not provide sufficient retention for less lipophilic triazoles or their more polar metabolites |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | - Enhanced selectivity for aromatic and unsaturated compounds- Can resolve isomers and closely related impurities that co-elute on C18 columns[1] | - Retention behavior can be more complex to predict- May require different mobile phase optimization strategies compared to C18 |
Experimental Insight: In a study comparing different stationary phases for the analysis of triazole antifungals, a phenyl-based column demonstrated superior selectivity in resolving a mixture of voriconazole, posaconazole, and itraconazole compared to a standard C18 column.[1] The π-π interactions offered by the phenyl stationary phase provided the necessary additional separation mechanism to resolve these structurally similar compounds.
The Role of the Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the two most common organic modifiers in RP-HPLC. Their choice can significantly impact selectivity, resolution, and column backpressure.
| Organic Modifier | Properties | Impact on Triazole Analysis |
| Acetonitrile (ACN) | - Aprotic solvent- Lower viscosity- Lower UV cutoff (~190 nm) | - Generally provides sharper peaks and better efficiency.[2]- Lower backpressure allows for higher flow rates or longer columns.[2]- Better transparency at low UV wavelengths can be advantageous for detecting impurities. |
| Methanol (MeOH) | - Protic solvent- Higher viscosity- Higher UV cutoff (~205 nm) | - Can offer different selectivity compared to ACN due to its hydrogen bonding capability.[3][4]- Can sometimes improve the peak shape of certain compounds that may tail with ACN.[2]- More environmentally friendly and less toxic.[4] |
Experimental Insight: When developing a method for novel 1,2,4-triazole derivatives, both methanol-water and acetonitrile-water mobile phases were evaluated.[5] The study found that while both solvent systems could be optimized to achieve separation, the elution order and resolution of certain derivatives varied, highlighting the importance of screening both organic modifiers during method development.
Harnessing the Power of Mobile Phase pH
Many triazole derivatives contain ionizable functional groups, making mobile phase pH a powerful tool to manipulate retention time and selectivity.[6][7][8][9][10] The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. By adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, you can ensure the compound is in a single, stable ionic form (either fully protonated or deprotonated), leading to sharper, more reproducible peaks.
-
For basic triazoles: Using a mobile phase with a pH below the pKa will result in the compound being in its protonated (ionized) form, which is more polar and will elute earlier. Increasing the pH above the pKa will lead to the neutral form, which is more hydrophobic and will be retained longer.
-
For acidic triazoles: The opposite is true. A mobile phase pH above the pKa will result in the deprotonated (ionized) form, leading to earlier elution.
Practical Consideration: When working with ionizable compounds, buffering the mobile phase is crucial to maintain a stable pH and ensure reproducible retention times.[8] Common buffers for RP-HPLC include phosphate, acetate, and formate, with the choice depending on the desired pH and compatibility with the detector (e.g., volatile buffers like formate are preferred for mass spectrometry).
Forced Degradation Studies: A Cornerstone of Stability-Indicating Methods
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Typical Stress Conditions for Lipophilic Triazoles:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[11][12][13][14]
-
Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[11][12][13]
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 70°C).[14]
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.[14]
The developed HPLC method must be able to resolve the parent drug from all significant degradation products. A photodiode array (PDA) detector is highly recommended for these studies as it can assess peak purity, ensuring that the analyte peak is not co-eluting with any degradants. For instance, a stability-indicating HPLC method for ravuconazole was developed where the drug was well-resolved from its degradation products formed under alkaline hydrolysis.[11][12]
Experimental Protocols: Starting Points for Your Method Development
The following protocols are provided as starting points and should be optimized for your specific triazole derivative and analytical requirements.
Protocol 1: Generic Screening Method for a Novel Lipophilic Triazole
This protocol is designed for initial screening to determine the retention behavior of a new triazole derivative on a standard C18 column.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA, 210-400 nm (extract chromatogram at the λmax of the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: Optimized Method for the Quantification of Posaconazole
This protocol is based on a validated method for the quantification of posaconazole in bulk drug.[13]
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and PDA or UV detector.
Chromatographic Conditions:
-
Column: C8, 250 mm x 4.6 mm, 5 µm[13]
-
Mobile Phase: Methanol:Water (75:25, v/v)[13]
-
Flow Rate: 1.0 mL/min[13]
-
Column Temperature: 25 °C[13]
-
Detection: UV at 260 nm[13]
-
Injection Volume: 20 µL[13]
-
Sample Preparation: Dissolve the posaconazole standard or sample in methanol to a final concentration of 30 µg/mL.[13]
Method Validation: Ensuring Trustworthiness and Reliability
Once an optimized HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for analytical method validation.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components). Forced degradation studies are crucial for demonstrating specificity.[15][16]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[15][16]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][16]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[15][16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15][16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15][16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][16]
Conclusion
Developing a robust and reliable HPLC method for lipophilic triazole derivatives requires a systematic and scientific approach. By understanding the unique challenges posed by these compounds and by methodically evaluating key parameters such as the stationary phase, organic modifier, and mobile phase pH, researchers can develop methods that are selective, accurate, and stability-indicating. This guide provides a framework and practical insights to navigate the complexities of method development, ultimately leading to high-quality analytical data that can be trusted throughout the drug development lifecycle.
References
-
Hawrył, A. M., & Hawrył, M. A. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Communications in Computer and Information Science, 532, 101-110. Available from: [Link]
-
de Assis, M. D., et al. (2022). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. Journal of Pharmaceutical and Biomedical Analysis, 210, 114557. Available from: [Link]
-
de Assis, M. D., et al. (2022). Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole. Request PDF. Available from: [Link]
-
Pessoa, C. D., et al. (2014). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC. Available from: [Link]
-
KROMidas. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Chromatography Today. Available from: [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available from: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
-
Rama, A., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research, 12, 693. Available from: [Link]
-
Patel, R. K., et al. (2024). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor. Available from: [Link]
-
Naha, A. (2023). Selection of Stationary Phase of HPLC for Posaconazole Estimation V.1. Protocols.io. Available from: [Link]
-
Khan, I., et al. (2024). High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation. PLOS ONE, 19(12), e0315487. Available from: [Link]
-
Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. Available from: [Link]
-
Hopkins, T. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]
-
Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Chromatography Today. Available from: [Link]
-
Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech. Available from: [Link]
-
Anna, G., et al. (n.d.). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability- Indicating RP-HPLC Me. ResearchGate. Available from: [Link]
-
Reddy, G. P., & Kumar, A. (2025). Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. International Journal of Science and Research Archive, 15(03), 1264-1271. Available from: [Link]
-
SepaChrom. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? SepaChrom. Available from: [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. Available from: [Link]
-
Lee, H., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(12), 6434-6437. Available from: [Link]
-
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. Available from: [Link]
-
De Nardi, C., et al. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. Available from: [Link]
Sources
- 1. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. rotachrom.com [rotachrom.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
- 16. journals.plos.org [journals.plos.org]
Thermal stability analysis (TGA/DSC) of brominated triazoles
Thermal Stability Analysis (TGA/DSC) of Brominated Triazoles A Comparative Technical Guide for Pharmaceutical and Energetic Material Applications
Executive Summary & Scope
Objective: This guide provides a technical analysis of the thermal stability profile of brominated 1,2,4-triazoles, specifically focusing on 3,5-dibromo-1,2,4-triazole and its derivatives. It compares these compounds against chlorinated analogs and nitro-substituted variants to assist researchers in material selection for high-temperature synthesis and energetic formulations.
Core Insight: While the 1,2,4-triazole ring exhibits high intrinsic aromatic stability, the thermal ceiling of brominated derivatives is governed by the Carbon-Bromine (C-Br) bond dissociation energy (BDE). Brominated triazoles offer a "Goldilocks" zone of reactivity—more stable than nitro-triazoles (safe handling) but more reactive than chlorinated analogs (facilitating downstream functionalization).
Comparative Performance Analysis
The following data synthesizes thermal properties from differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies.
Table 1: Thermal Stability Hierarchy of Substituted 1,2,4-Triazoles
| Compound Class | Representative Molecule | Melting Point ( | Decomp. Onset ( | Thermal Stability Rating | Primary Failure Mode |
| Brominated | 3,5-Dibromo-1,2,4-triazole | ~212°C (dec) | 212°C | High | C-Br Homolysis |
| Chlorinated | 3,5-Dichloro-1,2,4-triazole | ~225°C | ~240°C | Very High | Ring Fragmentation |
| Nitro | 3-Nitro-1,2,4-triazole | 210°C | 217°C | Moderate (Energetic) | Nitro-Nitrite Rearrangement |
| Unsubstituted | 1H-1,2,4-Triazole | 120°C | >250°C | Very High | Ring Fragmentation |
Analyst Note: The "dec" notation for 3,5-dibromo-1,2,4-triazole indicates that melting and decomposition occur simultaneously. This is a critical process parameter; unlike the chlorinated analog, which may have a distinct liquid phase window, the brominated variant degrades immediately upon phase transition.
Comparative Mechanics
-
Vs. Chlorinated Analogs: Chlorinated triazoles exhibit higher thermal stability due to the stronger C-Cl bond (BDE ~95 kcal/mol) compared to the C-Br bond (BDE ~84 kcal/mol). This makes brominated triazoles the preferred choice when the triazole ring needs to be preserved while activating the halogen position for nucleophilic substitution (SNAr) under milder conditions.
-
Vs. Nitro Analogs: Nitro-triazoles often exhibit exothermic decomposition with rapid kinetics (deflagration). Brominated triazoles typically undergo endothermic or weakly exothermic decomposition, making them safer intermediates for scale-up.
Mechanistic Insight: The C-Br Weak Link
The thermal stability of brominated triazoles is dictated by the bond dissociation energy (BDE) hierarchy. The triazole ring itself is hyper-stable due to its 6
Decomposition Pathway Visualization
Figure 1: Thermal decomposition pathway. The C-Br bond cleavage is the rate-limiting step for brominated triazoles, whereas chlorinated analogs may suffer ring cleavage before halogen loss due to the higher C-Cl bond strength.
Experimental Protocol: Self-Validating TGA/DSC Workflow
To ensure reproducible data when characterizing these materials, the following protocol is recommended. This workflow includes "Checkpoints" to validate data integrity.
Methodology
1. Sample Preparation:
-
Mass: 2–5 mg (Precision is vital; large masses cause thermal lag).
-
Pan Configuration:
-
DSC: Hermetically sealed Aluminum pans with a pinhole (allows gas escape, preventing pressure artifacts).
-
TGA: Alumina (
) or Platinum open crucibles.
-
-
Checkpoint: Ensure the sample is a fine powder. Large crystals can cause "popping" artifacts in the TGA signal.
2. Instrument Parameters:
-
Atmosphere: Dry Nitrogen (
) flow at 50 mL/min. (Prevents oxidative degradation, isolating thermal stability). -
Heating Rate: 5°C/min (Standard) and 10°C/min.
-
Why: Running two rates allows for the calculation of activation energy (
) via the Kissinger method.
-
3. Data Interpretation Logic:
-
Melting (
): Look for a sharp endothermic peak in DSC. -
Decomposition (
): Look for an exothermic rise (if energetic) or erratic endotherm (if evaporative/decomposition) in DSC, correlated with significant mass loss in TGA.
Workflow Diagram
Figure 2: Experimental decision tree. Significant mass loss prior to the expected melting point indicates solvates or moisture, requiring a drying step before determining true thermal stability.
References
-
Matrix Scientific. (n.d.). 3-Bromo-1H-1,2,4-triazole Properties and Safety Data. Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). 3,5-Dibromo-1,2,4-triazole Product Specifications. Retrieved from
-
Peng, Y., et al. (2024). Taming of Triazole, Tetrazole, and Azido Groups: Nitrogen-Rich Energetic Materials with High Thermal Stabilities. ACS Applied Materials & Interfaces. Retrieved from
-
Tang, Y., et al. (2020).[1] Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole.[1][2] New Journal of Chemistry. Retrieved from
-
Master Organic Chemistry. (2013). Bond Dissociation Energies and Radical Stability.[3] Retrieved from
Sources
Crystal Engineering Guide: 3,5-Dibromo-1,2,4-Triazole as a High-Density Supramolecular Scaffold
Topic: X-ray Crystallography Data for 3,5-Dibromo-1,2,4-Triazole Derivatives Content Type: Technical Comparison Guide
Executive Summary
In the field of fragment-based drug discovery (FBDD) and high-energy density materials (HEDM), 3,5-dibromo-1,2,4-triazole (DBT) represents a critical structural scaffold. Unlike its chlorinated or unsubstituted analogs, DBT offers a unique balance of high crystallographic density (
This guide objectively compares DBT against 3,5-dichloro-1,2,4-triazole (DCT) and the parent 1,2,4-triazole (TRZ), providing validated crystallographic data and experimental protocols for researchers targeting supramolecular assemblies.
Comparative Technical Specifications
The following data highlights why DBT is the superior candidate for applications requiring high density and robust intermolecular networking.
| Feature | 3,5-Dibromo-1,2,4-triazole (DBT) | 3,5-Dichloro-1,2,4-triazole (DCT) | 1,2,4-Triazole (TRZ) |
| Formula | |||
| Molecular Weight | 226.86 g/mol | 137.95 g/mol | 69.06 g/mol |
| Crystal Density | 2.81 g/cm³ (High) | ~1.85 g/cm³ (Medium) | 1.33 g/cm³ (Low) |
| Space Group | P | ||
| Melting Point | 212°C (dec.) | 178°C | 120°C |
| Primary Interaction | Halogen Bond (Br[1][2][3][4][5][6][7][8][9]···N) + H-Bond | Weak Halogen Bond (Cl···N) | H-Bond (N-H[5]···N) |
| Strong ( | Moderate | N/A |
Note: While isostructural polymorphs exist, the hexagonal phase of DBT is distinct for its layered planar stacking.
Why Choose DBT?
-
Halogen Bonding Efficiency: The bromine atom in DBT exhibits a larger, more positive
-hole than the chlorine in DCT. This facilitates stronger contacts, allowing for the engineering of robust 2D and 3D networks that resist solvatomorphic changes. -
Density: The heavy atom effect of bromine nearly doubles the density compared to the parent triazole, making DBT an ideal candidate for energetic material co-crystals where high density is correlated with detonation velocity.
Crystallographic Deep Dive: The DBT Structure
The crystal structure of DBT is governed by a competition between classical hydrogen bonding and halogen bonding.
Unit Cell Parameters (Standard Setting)
-
Crystal System: Hexagonal[6]
-
Space Group:
(No. 190)[6] -
a: 11.697(2) Å[6]
-
c: 6.791(2) Å[6]
-
Z: 6
-
Volume: 804.7 ų[6]
Structural Logic
The DBT molecule is planar.[6] In the crystal lattice, the molecules arrange themselves into layers perpendicular to the c-axis.
-
Planar Ribbons: Molecules are linked via
hydrogen bonds to form trimers or infinite ribbons. -
Inter-layer Stacking: The layers are stabilized by
and interactions. The hexagonal symmetry is rare for small organic azoles and indicates a high degree of symmetry in the halogen-mediated self-assembly.
Experimental Protocols
A. Synthesis & Purification Workflow
Prerequisite: Commercial DBT (97%) often contains monobromo impurities. Recrystallization is mandatory for single-crystal X-ray diffraction (SCXRD).
Protocol:
-
Dissolution: Dissolve 500 mg of crude DBT in 20 mL of a 1:1 Water:Ethanol mixture at 60°C.
-
Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove particulate nuclei.
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 12 hours in a vibration-free environment.
-
Note: Do not use rapid cooling (ice bath); this promotes micro-crystalline precipitation rather than single crystal growth.
-
-
Harvesting: Colorless hexagonal needles should appear within 24-48 hours.
B. Data Collection Strategy
Due to the high absorption coefficient of Bromine (
-
Radiation Source: MoK
( Å) is preferred over CuK to minimize absorption. -
Crystal Size: Select a crystal smaller than
mm. -
Correction: Apply a multi-scan or analytical absorption correction (SADABS or equivalent) during reduction.
Visualizing the Logic
Diagram 1: Crystallization & Analysis Workflow
This flowchart outlines the critical path from raw material to validated structure, emphasizing the quality control steps often skipped in standard protocols.
Caption: Validated workflow for obtaining diffraction-quality crystals of 3,5-dibromo-1,2,4-triazole.
Diagram 2: Interaction Competition Map
This diagram explains the supramolecular "decision making" occurring during crystallization.
Caption: The interplay between Hydrogen and Halogen bonding drives the unique high-density hexagonal packing.
References
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985).[6] Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. Acta Chemica Scandinavica, A39, 711–716.[6]
-
Sethi, S., et al. (2014). Hydrogen- and halogen-bonding-directed trimeric supramolecular motifs in dihalogenated 1,2,4-triazoles.[5] Acta Crystallographica Section C, 70, 994-999.
-
Politzer, P., & Murray, J. S. (2013). The Halogen Bond: An Interim Perspective. ChemPhysChem, 14(2), 278-294.
-
Cambridge Crystallographic Data Centre (CCDC). Structure Search: 3,5-dibromo-1,2,4-triazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 3,5-dibromo-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole (C7H9Br2N3O) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination | Scientific.Net [scientific.net]
- 4. 3,5-Dibromo-1,2,4-triazole 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3,5-Dibromo-1-octyl-1H-1,2,4-triazole
CAS Number: 1240572-77-3 Chemical Family: Halogenated Alkyl-Triazole Primary Hazard Class: Irritant / Acute Toxicity (Oral, Dermal)
Executive Safety Summary
Do not treat this merely as a generic salt. 3,5-Dibromo-1-octyl-1H-1,2,4-triazole combines a reactive halogenated heterocyclic ring with a lipophilic octyl chain. This structural combination creates a specific safety profile: it penetrates skin barriers more effectively than simple triazoles due to the octyl tail, and it carries the irritant/toxic properties of brominated heterocycles.
Immediate Action Required:
-
Gloves: Standard 4-mil nitrile gloves are insufficient for prolonged contact. Double-gloving is mandatory.
-
Ventilation: Handle exclusively in a certified chemical fume hood.
-
Waste: Must be segregated into Halogenated Organic Waste streams.
Risk Assessment & Scientific Rationale (The "Why")
As a Senior Application Scientist, it is critical to understand the causality behind these safety recommendations. We do not follow rules blindly; we mitigate specific molecular behaviors.
The Lipophilic Vector Effect
The octyl (
-
Impact: This compound will permeate standard nitrile gloves faster than its non-alkylated analogs (e.g., 3,5-dibromo-1,2,4-triazole).
-
Countermeasure: We rely on layering (double-gloving) and thickness (8-mil nitrile or Laminate) to increase breakthrough time.
Halogen Reactivity
The 3,5-dibromo substitution pattern makes the triazole ring electron-deficient.
-
Impact: High potential for skin and eye irritation (Category 2A/2).[1] If absorbed, halogenated heterocycles can exhibit acute toxicity.[2]
-
Countermeasure: Full ocular sealing (goggles) prevents vapor/dust entry that safety glasses cannot block.
PPE Selection Matrix
| Body Area | Standard Protocol (Analytical/Small Scale) | High-Risk Protocol (Synthesis/Spill Cleanup) | Scientific Rationale |
| Hand Protection | Double Nitrile (Inner: 4 mil, Outer: 4-8 mil)Change outer glove every 30 mins. | Laminate / Silver Shield® Under nitrile outer glove | The octyl chain solvates nitrile rubber over time. Laminates provide broad-spectrum permeation resistance. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses fail to protect against airborne dusts or splashes that can track around the lens. |
| Respiratory | Fume Hood (Sash at 18")No respirator needed if hood active. | Half-Face Respirator (P100 + OV Cartridge) | If hood is unavailable or during spill cleanup, protect against organic vapors (OV) and particulates (P100). |
| Body | Lab Coat (Cotton/Poly)+ Closed-toe shoes | Tyvek® Coveralls + Chemical Apron | Cotton absorbs liquids; Tyvek repels splashes. |
Operational Protocols
Weighing & Solid Handling
-
Static Hazard: Brominated solids often carry static charge, causing "fly-away" dust.
-
Step 1: Place the balance inside the fume hood. If this is impossible, use a static-free weighing funnel .
-
Step 2: Don Double Nitrile Gloves .
-
Step 3: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the lipophilic residue.
-
Step 4: Wipe the balance area with a solvent-dampened tissue (Ethanol) immediately after weighing to capture invisible dust.
Reaction & Solvation
-
Solvent Choice: When dissolved in organic solvents (DCM, THF), the permeation rate through gloves increases drastically.
-
Protocol:
-
Assume the solution is more dangerous than the solid.
-
If a splash occurs on the glove, doff immediately . Do not wait for the sensation of cold or wetness.
-
Use a splash guard or sash lowered to the chin level during active addition.
-
Decontamination & Disposal
-
Surface Decon: Wash surfaces with a surfactant (soap/water) before an organic solvent rinse. The surfactant lifts the octyl chain; pure organic solvent might just spread it.
-
Waste Classification: Halogenated Organic Waste .
-
Critical: Do not mix with acid waste. Triazoles can protonate, and in the presence of strong oxidizers/acids, unpredictable exotherms may occur.
-
Visual Decision Logic (PPE Selection)
The following diagram outlines the decision-making process for selecting the correct PPE based on the state of matter and scale of operation.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.
Emergency Response
Skin Exposure[3][4]
-
Doff: Remove contaminated clothing/gloves immediately.
-
Wash: Flush with soap and water for 15 minutes. Note: Use soap. Water alone is ineffective against the octyl chain.
-
Seek: Medical attention if irritation persists.
Eye Exposure[5]
-
Flush: Use an eyewash station for 15 minutes, holding eyelids open.
-
Consult: Seek immediate ophthalmological evaluation. Halogenated compounds can cause delayed corneal damage.
Spills
-
Solid: Wet wipe (do not dry sweep) to prevent dust.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as brominated compounds can react.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole (Analog). Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Compound Summary: 3,5-Dibromo-1,2,4-triazole.[2][3][4] Retrieved from [Link]
-
Xu, W., et al. (2007). Influence of collection solvent on permeation of di-n-octyl disulfide through nitrile glove material.[5] (Demonstrates octyl-chain permeation risks). Journal of Hazardous Materials. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
